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2-Chloro-1-methyl-4-phenylbenzene Documentation Hub

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  • Product: 2-Chloro-1-methyl-4-phenylbenzene
  • CAS: 19482-08-7

Core Science & Biosynthesis

Foundational

3-Chloro-4-methylbiphenyl chemical structure and molecular weight

An In-depth Technical Guide to 3-Chloro-4-methylbiphenyl Executive Summary 3-Chloro-4-methylbiphenyl (CAS: 19482-08-7 ) is a specialized halogenated aromatic intermediate critical to the synthesis of biphenyl-based pharm...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Chloro-4-methylbiphenyl

Executive Summary

3-Chloro-4-methylbiphenyl (CAS: 19482-08-7 ) is a specialized halogenated aromatic intermediate critical to the synthesis of biphenyl-based pharmacophores, particularly in the development of Angiotensin II receptor antagonists (sartans) and liquid crystal materials.[1] Unlike its symmetric congeners, the specific ortho-substitution pattern (chlorine at position 3, methyl at position 4) introduces unique steric and electronic properties that influence downstream functionalization, particularly in metal-catalyzed cross-coupling reactions.

This technical dossier provides a rigorous examination of its structural properties, validated synthesis protocols, and characterization standards, designed for researchers requiring high-purity precursors for medicinal chemistry and materials science.

Structural Analysis & Molecular Properties

The physicochemical behavior of 3-Chloro-4-methylbiphenyl is governed by the steric interplay between the ortho-chloro substituent and the para-methyl group relative to the biphenyl linkage.

Chemical Identity
PropertyData
IUPAC Name 3-Chloro-4-methyl-1,1'-biphenyl
Common Synonyms 2-Chloro-4-phenyltoluene; 4-Phenyl-2-chlorotoluene
CAS Registry Number 19482-08-7 (Distinct from the 4'-methyl isomer 19482-19-0)
Molecular Formula C₁₃H₁₁Cl
SMILES Cc1ccc(cc1Cl)c2ccccc2
InChI Key KVNYALRENBPHIC-UHFFFAOYSA-N
Molecular Weight & Composition

The precise molecular weight is calculated based on standard atomic weights (


, 

,

).
  • Monoisotopic Mass: 202.0549 Da

  • Average Molecular Weight: 202.68 g/mol

ElementCountMass Contribution% Composition
Carbon (C)13156.14377.04%
Hydrogen (H)1111.0885.47%
Chlorine (Cl)135.45017.49%
Physical Characteristics
  • State: Pale-brown oil or low-melting solid (dependent on purity).

  • Boiling Point: ~140–145 °C at 10 mmHg (Predicted).

  • Solubility: Highly soluble in non-polar organic solvents (DCM, Toluene, Hexane); insoluble in water.

Synthesis & Manufacturing: The Suzuki-Miyaura Protocol

The most robust route for synthesizing 3-Chloro-4-methylbiphenyl is the Palladium-catalyzed Suzuki-Miyaura cross-coupling. This method is preferred over Grignard reagents due to its tolerance of the aryl chloride functionality (which remains intact for further derivatization if necessary).

Reaction Mechanism & Logic

We utilize 2-chloro-4-iodotoluene as the electrophile. The iodine atom is significantly more labile than the chlorine atom, ensuring chemoselective oxidative addition by the Palladium catalyst. This prevents the formation of unwanted polymers or regioisomers.

Experimental Protocol

Reagents:

  • 2-Chloro-4-iodotoluene (1.0 eq)

  • Phenylboronic acid (1.1 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq, 2M aqueous solution)

  • Solvent: Toluene/Ethanol (4:1 ratio)

Step-by-Step Methodology:

  • Inerting: Charge a 3-neck round-bottom flask with 2-chloro-4-iodotoluene and Phenylboronic acid. Evacuate and backfill with Nitrogen (

    
    ) three times to remove oxygen (critical to prevent homocoupling).
    
  • Solvation: Add degassed Toluene and Ethanol. Stir until dissolved.

  • Catalyst Addition: Add Pd(PPh₃)₄ under a positive stream of Nitrogen. The solution typically turns yellow/orange.

  • Base Addition: Add the degassed Na₂CO₃ solution.

  • Reflux: Heat the biphasic mixture to vigorous reflux (~90°C) for 12–16 hours. Monitor by TLC (Hexane:Ethyl Acetate 9:1) until the starting iodide is consumed.

  • Work-up: Cool to room temperature. Separate the organic layer. Extract the aqueous layer with Toluene (2x). Combine organics, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Concentrate in vacuo. Purify the crude oil via silica gel flash chromatography (Eluent: 100% Hexanes to 5% EtOAc/Hexanes) to yield 3-Chloro-4-methylbiphenyl as a clear to pale oil.

Synthesis Workflow Diagram

SuzukiSynthesis Start Start: 2-Chloro-4-iodotoluene + Phenylboronic Acid Catalyst Catalyst Addition: Pd(PPh3)4 (3-5 mol%) Inert Atmosphere (N2) Start->Catalyst Degas Reaction Cross-Coupling: Reflux 90°C, 12-16h Solvent: Toluene/EtOH Catalyst->Reaction Base (Na2CO3) Workup Work-up: Phase Separation MgSO4 Drying Reaction->Workup TLC Complete Purification Purification: Flash Chromatography (Hexanes) Workup->Purification Crude Oil Product Product: 3-Chloro-4-methylbiphenyl (>98% Purity) Purification->Product Isolation

Caption: Chemoselective Suzuki-Miyaura synthesis pathway targeting the iodo-substituent to preserve the chloro-motif.

Analytical Characterization

Trustworthiness in chemical supply relies on rigorous structural validation. The following spectral data confirms the identity of 3-Chloro-4-methylbiphenyl.

Proton NMR (¹H-NMR)
  • Solvent: CDCl₃ (Chloroform-d)

  • Key Signals:

    • 
       2.40 ppm (3H, singlet):  Methyl group attached to the aromatic ring. The chemical shift is characteristic of an aryl-methyl group slightly deshielded by the ortho-chloro atom.
      
    • 
       7.23 – 7.60 ppm (8H, multiplet):  Aromatic protons.[2][3]
      
      • The protons on the biphenyl core overlap, but the proton ortho to the chlorine (position 2) typically appears as a doublet with a small coupling constant (meta-coupling) or a singlet-like peak due to isolation.

Quality Control Decision Tree

QC_Logic Sample Crude Product Sample TLC TLC Analysis (Hexane) Sample->TLC SingleSpot Single Spot? TLC->SingleSpot GCMS GC-MS Analysis SingleSpot->GCMS Yes Repurify Repurify (Column) SingleSpot->Repurify No MassCheck M+ Peak = 202/204 (3:1 Ratio)? GCMS->MassCheck NMR 1H-NMR Analysis MassCheck->NMR Yes MassCheck->Repurify No Final Release Lot (>98% Purity) NMR->Final

Caption: QA/QC Logic Flow for validating structural integrity and isotopic abundance (Cl-35/Cl-37).

Applications & Handling

Pharmaceutical Intermediates

This compound serves as a "scaffold hopper" in drug discovery. The 3-chloro-4-methyl motif is a bioisostere for other substituted biphenyls found in Angiotensin II Receptor Blockers (ARBs) . The chlorine atom provides a handle for further functionalization (e.g., Buchwald-Hartwig amination) or acts as a lipophilic anchor to improve binding affinity in hydrophobic pockets of target proteins.

Safety & Storage
  • Hazard: Irritant to eyes and skin. Toxic to aquatic life with long-lasting effects (H411).

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Protect from light to prevent radical chlorination of the methyl group.

References

  • PubChem. 3-Chloro-4-methylbiphenyl Compound Summary. National Library of Medicine. Available at: [Link]

  • Google Patents.Process for preparing biphenyl derivatives (US Patent 6348474). Description of 2-chloro-4-phenyltoluene synthesis.
  • NIST Chemistry WebBook. General Biphenyl Thermochemistry. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of 3-Chloro-4-methylbiphenyl via Suzuki-Miyaura Coupling

Executive Summary This application note details the robust synthesis of 3-Chloro-4-methylbiphenyl utilizing a chemoselective Suzuki-Miyaura cross-coupling protocol. The core challenge in synthesizing this biaryl scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis of 3-Chloro-4-methylbiphenyl utilizing a chemoselective Suzuki-Miyaura cross-coupling protocol. The core challenge in synthesizing this biaryl scaffold lies in the substrate's dual-halogenated nature (containing both aryl bromide and aryl chloride motifs).

By exploiting the bond dissociation energy differences between C–Br (~68 kcal/mol) and C–Cl (~81 kcal/mol), this protocol achieves exclusive coupling at the bromine position while preserving the chlorine handle for downstream SAR (Structure-Activity Relationship) diversification. This guide provides a scalable, self-validating methodology suitable for drug discovery workflows.

Retrosynthetic Strategy & Mechanistic Logic

The Chemoselectivity Challenge

The target molecule is synthesized via the coupling of 4-Bromo-2-chlorotoluene with Phenylboronic acid . The success of this reaction relies on kinetic differentiation. Standard Palladium(0) catalysts undergo oxidative addition to aryl bromides significantly faster than to aryl chlorides.

  • Target: 3-Chloro-4-methylbiphenyl

  • Precursor: 4-Bromo-2-chlorotoluene

  • Critical Control: Ligand selection. Electron-rich, bulky ligands (e.g., XPhos, tBu3P) promote C–Cl activation and must be avoided to prevent polymerization or double-coupling. We utilize Triphenylphosphine (PPh3), which provides sufficient activity for C–Br insertion but is generally inert toward the sterically hindered C–Cl bond under these conditions.

Reaction Pathway Visualization

SuzukiMechanism cluster_cycle Pd(0) Catalytic Cycle & Selectivity Filter Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd Complex Ar-Pd(II)-Br Intermediate OxAdd->Complex TransMet Transmetallation (+ Ph-B(OH)2 / Base) Complex->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product 3-Chloro-4-methylbiphenyl (Target) RedElim->Product Substrate 4-Bromo-2-chlorotoluene Substrate->OxAdd Path A: C-Br Activation (FAST - Preferred) SideProduct Side Product: Dehalogenation or Double Coupling Substrate->SideProduct Path B: C-Cl Activation (SLOW - Blocked by Ligand Choice)

Figure 1: Catalytic cycle highlighting the kinetic preference for C-Br activation over C-Cl using standard phosphine ligands.

Experimental Protocol

Reagents and Materials Table
ReagentMW ( g/mol )Equiv.[1][2][3][4]Mass/Vol (for 5 mmol scale)Role
4-Bromo-2-chlorotoluene 205.481.01.027 gElectrophile
Phenylboronic acid 121.931.20.732 gNucleophile
Pd(PPh3)4 1155.560.03173 mgCatalyst (3 mol%)
Na2CO3 (2.0 M aq) 105.993.07.5 mLBase
Toluene --15 mLSolvent (Non-polar)
Ethanol --5 mLCo-solvent (Miscibility)
Step-by-Step Methodology

Phase 1: Inert Atmosphere Setup

  • Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a rubber septum.

  • Connect the condenser to a nitrogen (or argon) Schlenk line.

  • Flame-dry the glassware under vacuum and backfill with nitrogen three times to ensure total removal of oxygen and moisture. Note: Oxygen causes homocoupling of the boronic acid and oxidation of the phosphine ligand.

Phase 2: Reaction Assembly 4. Under a positive stream of nitrogen, charge the flask with 4-Bromo-2-chlorotoluene (1.0 eq) and Phenylboronic acid (1.2 eq). 5. Add the solvent mixture: Toluene (15 mL) and Ethanol (5 mL). 6. Degas the solution by bubbling nitrogen directly into the liquid for 15 minutes. 7. Add the 2.0 M Na2CO3 solution (degassed). 8. CRITICAL STEP: Add the Pd(PPh3)4 catalyst last. The solution should turn a light yellow/orange.

Phase 3: Reaction and Monitoring 9. Heat the reaction mixture to a gentle reflux (approx. 85-90°C external oil bath temperature). 10. Monitor reaction progress via TLC (Hexane/EtOAc 9:1) or HPLC at 2 hours.

  • Endpoint: Disappearance of the starting bromide.
  • Observation: The mixture will darken to black (Pd precipitation) as the reaction nears completion.

Phase 4: Workup and Purification 11. Cool the mixture to room temperature. 12. Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL). 13. Wash combined organics with Brine (30 mL), dry over anhydrous MgSO4, and filter. 14. Concentrate under reduced pressure. 15. Purify via flash column chromatography on silica gel.

  • Eluent: 100% Hexanes gradient to 5% EtOAc/Hexanes.
  • Product: 3-Chloro-4-methylbiphenyl elutes as a colorless oil or low-melting solid.

Quality Control & Analytical Validation

To validate the synthesis, confirm the structure using the following diagnostic signals. The retention of the chlorine atom is the primary quality attribute.

Diagnostic NMR Signals (Expected)
NucleusShift (ppm)MultiplicityAssignment
1H NMR 2.40Singlet (3H)Ar-CH3 (Methyl group)
1H NMR 7.60Doublet (J~2Hz)Ar-H at C2 (Ortho to Cl and Biphenyl bond)
1H NMR 7.30 - 7.50MultipletPhenyl ring protons
13C NMR ~20.0-Ar-CH3 Carbon
13C NMR ~134.0-C-Cl (Quaternary carbon bearing Chlorine)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Oxygen poisoning of CatalystEnsure rigorous degassing; increase catalyst loading to 5 mol%.
Homocoupling (Ph-Ph) Oxidation of Boronic AcidAdd boronic acid slowly or use a slight excess (1.5 eq).
Dehalogenation (Loss of Cl) Hydride source presentAvoid using Ethanol if dehalogenation is observed; switch to DME/Water system.
Cl-Coupling (Side Product) Ligand too activeEnsure strictly PPh3-based catalyst is used. Do NOT use SPhos or XPhos.

References

  • Miyaura, N., & Suzuki, A. (1979).[5] Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. Journal of the Chemical Society, Chemical Communications, (19), 866–867.[5] Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Callen, C. A., et al. (2023). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions.[6] European Journal of Organic Chemistry. Link

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs Application Notes. Link

  • BenchChem. (2025).[7] Application Notes and Protocols for the Synthesis of 4-Methylbiphenyl via Grignard Reagent Chemistry. BenchChem Protocols. Link

Sources

Technical Notes & Optimization

Troubleshooting

Separating ortho and para isomers in Friedel-Crafts alkylation of chlorobenzenes

Separation Science Support Center Ticket ID: #FC-Cl-Alkylation-ISO-SEP Subject: Troubleshooting ortho/para isomer separation in Friedel-Crafts alkylation of chlorobenzenes Status: Open Assigned Specialist: Senior Applica...

Author: BenchChem Technical Support Team. Date: February 2026

Separation Science Support Center Ticket ID: #FC-Cl-Alkylation-ISO-SEP Subject: Troubleshooting ortho/para isomer separation in Friedel-Crafts alkylation of chlorobenzenes Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary: The "Thermodynamic Wall"

User, if you are attempting to separate ortho- and para-alkylchlorobenzenes (e.g., o-chlorotoluene vs. p-chlorotoluene) using standard fractional distillation, you are likely facing a "thermodynamic wall."

The Core Issue: The boiling point differentials (


) between these isomers are often 

.
  • Example:o-Chlorotoluene (

    
    ) vs. p-Chlorotoluene (
    
    
    
    ).

To achieve 99%+ purity via distillation, you would require a column with 150-200 theoretical plates and an reflux ratio that makes the process energetic suicide.

The Solution: You must shift from Liquid-Vapor (LV) equilibrium methods to Solid-Liquid (SL) or Adsorptive methods. The symmetry of the para isomer is your lever; it packs better in a crystal lattice and fits tighter in zeolite pores.

Module 1: Diagnostic & Decision Logic

Before proceeding, verify your isomer mixture properties. Use the decision matrix below to select the correct protocol.

SeparationLogic Start Start: Isomer Mixture CheckBP Check u0394Tb (Boiling Point) Start->CheckBP Distill Standard Distillation (High Reflux) CheckBP->Distill u0394Tb > 10u00b0C CheckMP Check u0394Tm (Melting Point) CheckBP->CheckMP u0394Tb < 5u00b0C MeltCryst Protocol A: Melt Crystallization (Best for Para purity) CheckMP->MeltCryst u0394Tm > 30u00b0C (Para usually high MP) Zeolite Protocol B: Zeolite Adsorption (Simulated Moving Bed) CheckMP->Zeolite u0394Tm Low/Eutectic issues Chemical Protocol C: Sulfonation (Legacy/Lab Scale) Zeolite->Chemical If Adsorbent Unavailable

Figure 1: Decision matrix for separating close-boiling aromatic isomers.

Module 2: Protocol A - Melt Crystallization (The Gold Standard)

Theory: The para isomer generally possesses higher symmetry (


 or 

) compared to the ortho isomer (

). This allows para isomers to pack more efficiently in the crystal lattice, resulting in a significantly higher melting point.[1]

Data Verification (Chlorotoluene Example): | Isomer | Boiling Point (


) | Melting Point (

) | Separation Feasibility | | :--- | :--- | :--- | :--- | | o-Chlorotoluene | 159.0 | -35.0 | Liquid Phase (Difficult) | | p-Chlorotoluene | 162.0 | +7.5 | Solid Phase (High Feasibility) |

Step-by-Step Protocol:

  • Enrichment (Optional): If your para content is low (<30%), perform a rough distillation first to remove heavy tars or unreacted benzene.

  • Cooling: Place the mixture in a jacketed crystallizer. Lower the temperature slowly (0.5

    
    /min) to roughly 0
    
    
    
    (just below the MP of the para isomer but well above the ortho).
  • Seeding: Add a seed crystal of pure p-chlorotoluene to induce nucleation.

  • Sweating (Critical Step):

    • Once a crystal cake forms, the ortho isomer will be trapped as inclusions or on the surface.

    • Slowly raise the temperature just below the melting point of the para isomer (e.g., to 4–5

      
      ).
      
    • The lower-melting ortho-rich liquid will "sweat" out of the crystal lattice and drain away.

  • Harvest: Centrifuge or filter the remaining crystals.

  • Purity Check: Analyze via GC. If <99%, repeat the cycle (Recrystallization).

Module 3: Protocol B - Adsorptive Separation (Zeolites)

Theory: When crystallization is not viable (e.g., forming eutectics), shape-selective adsorption is required. Zeolites like Faujasite (X or Y type) or L-Zeolite exchanged with Potassium (K) or Barium (Ba) cations can selectively adsorb para isomers due to pore channel dimensions matching the molecular hydrodynamic radius.

Workflow:

  • Stationary Phase: Use K-Ba-L Zeolite or Na-Y Zeolite.

  • Mobile Phase (Desorbent): Typically chlorobenzene or a saturated aliphatic hydrocarbon.[2]

  • Operation:

    • Feed: Pump the isomer mixture into the column.

    • Adsorption: The para isomer (smaller critical diameter) diffuses into the zeolite pores and is retained. The ortho isomer (sterically bulky) is excluded and elutes first (Raffinate).

    • Desorption: Switch to the desorbent solvent to flush the para isomer (Extract) out of the pores.

  • Recovery: Distill the solvent from both fractions (easy due to large BP difference between solvent and product).

Module 4: Synthesis Optimization (Prevention)

Root Cause Analysis: The best way to solve a separation problem is to prevent the mixture from forming. Traditional Lewis acids (


, 

) are "promiscuous"—they coordinate strongly but offer no steric control, leading to statistical ortho/para distributions (often 40:60).

Recommendation: Switch to Shape-Selective Zeolite Catalysis .

ZeoliteCatalysis Reactants Chlorobenzene + Alkyl Halide ZSM5 H-ZSM-5 Zeolite (Pore size ~5.5 u00c5) Reactants->ZSM5 Transition Transition State Restriction ZSM5->Transition Inside Pore Products Product Stream (>90% Para) Transition->Products Ortho blocked

Figure 2: Mechanism of shape-selective alkylation.

  • Catalyst: H-ZSM-5 or H-Beta.

  • Mechanism: The pore channels of ZSM-5 (~5.1–5.6 Å) accommodate the linear para-transition state but sterically hinder the formation of the bulky ortho-transition state.

  • Result: Para-selectivity can increase from ~60% (Lewis Acid) to >90% (Zeolite), drastically reducing the load on your separation train.

Module 5: Troubleshooting FAQs

Q1: I tried distillation and the fractions look identical on TLC. Why? A: TLC separates by polarity. Ortho and para isomers have very similar dipole moments in non-polar solvents. You must use Gas Chromatography (GC) with a high-polarity column (e.g., PEG/Wax phase) or a specific isomer-resolving column (e.g., cyclodextrin-based) to see the separation analytically.

Q2: My crystals are mushy and contain 10% ortho isomer. A: You skipped the "Sweating" step (see Module 2). The "mush" is mother liquor trapped between crystals. You must gently warm the crystal cake to drain this impure liquid. Alternatively, wash the crystals with cold pentane (though this lowers yield).

Q3: Can I use chemical derivatization? A: Yes, as a last resort. This is the "Sulfonation Trick."

  • React the mixture with conc.

    
    .
    
  • Ortho-chlorotoluene sulfonates much faster than para due to electronic activation at the 5-position.

  • Separate the water-soluble ortho-sulfonate from the unreacted para-organic layer.

  • Hydrolyze the sulfonate back to ortho-chlorotoluene using superheated steam if recovery is needed. Note: This is messy, hazardous, and not recommended for GMP workflows.

References

  • Separation of Monochlorotoluene Isomers by Nonporous Adaptive Crystals . Journal of the American Chemical Society. (2019). Demonstrates advanced adsorptive separation techniques.

  • Chlorotoluene - Physical Properties . National Oceanic and Atmospheric Administration (NOAA) CAMEO Chemicals. Verified boiling/melting points for safety and separation logic.

  • Zeolite Catalyzed Friedel-Crafts Reactions: A Review . Letters in Organic Chemistry. (2019). Details the use of shape-selective catalysis to prevent isomer mixtures.

  • Process for separation of ortho-chlorotoluene and parachlorotoluene . US Patent 1,596,325. Historical grounding for sulfonation and crystallization logic.

  • Purification of Chlorophenol Isomers by Stripping Crystallization . MDPI Processes. (2018). Explains the thermodynamic principles of stripping crystallization applicable to chloro-aromatics.

Sources

Optimization

Technical Support: Optimization of 2-Chloro-1-methyl-4-phenylbenzene Synthesis

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] Target Molecule: 2-Chloro-1-methyl-4-phenylbenzene (CAS: 19482-08-7) Also known as: 3-Chloro-4-methylbiphenyl Primary Synthetic Route: Suzuki-Miyaura Cross-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Target Molecule: 2-Chloro-1-methyl-4-phenylbenzene (CAS: 19482-08-7) Also known as: 3-Chloro-4-methylbiphenyl Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling

This guide addresses yield optimization for the synthesis of 2-Chloro-1-methyl-4-phenylbenzene . While direct chlorination of 4-methylbiphenyl lacks regioselectivity, the industry-standard approach utilizes the chemoselective Suzuki-Miyaura coupling of 4-bromo-2-chlorotoluene with phenylboronic acid .

The critical technical challenge in this synthesis is chemoselectivity . You must engage the oxidative addition at the C-Br bond (Position 4) while leaving the C-Cl bond (Position 2) intact. Over-active catalytic systems or improper temperature control can lead to dechlorination or complex mixtures.[1]

Critical Process Parameters (CPP)

The Chemoselectivity Hierarchy

To maximize yield, your catalytic cycle must exploit the bond dissociation energy difference between Ar-Br (~81 kcal/mol) and Ar-Cl (~96 kcal/mol).

  • Recommendation: Use Palladium(0) sources with ligands that are active enough for bromides but sluggish for chlorides.

  • Avoid: Bulky, electron-rich alkylphosphines (e.g., P(t-Bu)3, XPhos) unless strictly necessary, as these can promote oxidative addition into the C-Cl bond, leading to side products.[1]

  • Preferred System: Pd(PPh3)4 or Pd(dppf)Cl2. These provide excellent turnover for the bromide while preserving the chloride.

Boronic Acid Stability (Protodeboronation)

Phenylboronic acid is susceptible to protodeboronation (losing the -B(OH)2 group), especially under aqueous basic conditions.

  • Symptom: Low yield with unreacted aryl halide remaining, despite full consumption of boronic acid.[1]

  • Fix: Use a slight excess (1.2–1.5 equiv) of phenylboronic acid and ensure the reaction time is minimized by optimizing temperature (typically 80–100°C).

Optimized Experimental Protocol

Scale: 10 mmol Reaction Time: 4–6 Hours

Reagents:
  • Substrate: 4-Bromo-2-chlorotoluene (1.0 equiv, 2.05 g)

  • Coupling Partner: Phenylboronic acid (1.3 equiv, 1.58 g)[1]

  • Catalyst: Pd(PPh3)4 (3 mol%, 0.35 g) — Store under Argon[1]

  • Base: Na2CO3 (2.0 equiv, 2.12 g) dissolved in min. water[1]

  • Solvent: Toluene:Ethanol:Water (4:1:1 ratio) or DME:Water (3:1)[1]

Step-by-Step Workflow:
  • Degassing (Crucial): Sparge the solvent mixture with Nitrogen or Argon for 20 minutes before adding the catalyst. Oxygen causes homocoupling of the boronic acid (biphenyl formation) and deactivates the Pd(0) species.

  • Charging: Add the aryl halide, boronic acid, and base solution to the reaction vessel.

  • Catalyst Addition: Add Pd(PPh3)4 quickly under a positive pressure of inert gas.[1]

  • Reaction: Heat to reflux (approx. 90°C) with vigorous stirring.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 95:5) or HPLC at 2 hours. Look for the disappearance of the bromide.

  • Work-up: Cool to RT. Dilute with water and extract with Ethyl Acetate (x3).[1] Wash organic layer with brine, dry over MgSO4, and concentrate.[1]

  • Purification: Recrystallize from Ethanol or perform flash chromatography (100% Hexanes

    
     5% EtOAc/Hexanes).
    

Troubleshooting Guide & FAQs

Reaction Diagnostics

Use this matrix to diagnose yield issues based on your crude analysis.

ObservationProbable CauseCorrective Action
Start Material (Bromide) remains Catalyst death (O2 poisoning)Degas solvents more rigorously; ensure system is sealed.
Start Material (Bromide) remains Boronic acid consumed (Protodeboronation)Add boronic acid in two portions (0.7 eq at start, 0.6 eq after 1h).
Product contains no Chlorine Over-reaction (Cl activation)Switch to a less active ligand (e.g., PPh3 instead of PCy3).[1] Lower temp to 70°C.
High Biphenyl impurity Homocoupling of Boronic AcidReduce O2 exposure. Switch base to K3PO4. Reduce excess boronic acid.
Black precipitate (Pd black) Catalyst decompositionLigand insufficient to stabilize Pd. Add 5-10 mol% free PPh3 ligand.
Frequently Asked Questions

Q: Can I use 4-chloro-2-methylphenylboronic acid and bromobenzene instead? A: Not recommended. The ortho-methyl and ortho-chloro groups on the boronic acid create significant steric hindrance, slowing the transmetalation step. The route described above (coupling the unhindered phenylboronic acid) is kinetically superior.

Q: Why is my product an oil instead of a solid? A: Small amounts of biphenyl (from homocoupling) or solvent residues can depress the melting point. High-vacuum drying or recrystallization from cold pentane/methanol often induces crystallization.

Q: I see a "des-bromo" byproduct (2-chlorotoluene). Why? A: This is hydrodehalogenation.[1] It occurs if the reaction is overheated in alcoholic solvents (ethanol acts as a hydride source). Solution: Switch the solvent system to Toluene/Water (biphasic) or DMF (anhydrous) if this persists.

Visualizations

Synthetic Pathway & Chemoselectivity

This diagram illustrates the selective oxidative addition required for high yield.

SuzukiPathway SM 4-Bromo-2-chlorotoluene (Start Material) Cat Pd(0) Catalyst (Oxidative Addition) SM->Cat Fast (C-Br bond) Side1 Side Product: De-chlorinated Biphenyl SM->Side1 Over-active Catalyst (Attacks C-Cl) Int1 Ar-Pd(II)-Br Intermediate Cat->Int1 Prod 2-Chloro-1-methyl-4-phenylbenzene (Target) Int1->Prod + Boron / Base (Reductive Elimination) Boron Phenylboronic Acid (Transmetalation)

Caption: Figure 1. Chemoselective Suzuki coupling pathway.[2] Note the risk of C-Cl activation (red dashed line) if catalyst is too active.

Troubleshooting Logic Tree

Follow this flow to resolve low yield issues.

Troubleshooting Start Problem: Low Yield CheckSM Is SM (Bromide) still present? Start->CheckSM CheckBoron Is Boronic Acid still present? CheckSM->CheckBoron Yes CheckImpurity Identify Major Impurity CheckSM->CheckImpurity No (SM Consumed) Sol1 Add more Catalyst Check O2 levels CheckBoron->Sol1 Yes (Cat inactive) Sol2 Protodeboronation occurred. Add Boronic Acid in portions. CheckBoron->Sol2 No (Boron unstable) Sol3 Homocoupling (Biphenyl). Degas better / Change Base. CheckImpurity->Sol3 Phenyl-Phenyl Sol4 Dechlorination. Use milder catalyst (Pd(PPh3)4). CheckImpurity->Sol4 Des-chloro Product

Caption: Figure 2. Decision tree for diagnosing reaction failure modes.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[1] Link

  • Navarro, O., et al. (2005).[1][3] General Study of the Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. The Journal of Organic Chemistry, 70(13), 5190–5196.[1] Link[1]

  • BenchChem. (2025).[1][4] 2-Chloro-1-methyl-4-phenylbenzene Product Data. BenchChem Database. Link

Sources

Troubleshooting

Removing unreacted 2-chloro-4-iodotoluene from reaction mixtures

Subject: Technical Guide: Purification Strategies for 2-Chloro-4-iodotoluene Removal Ticket ID: #PUR-2Cl4I-001 Status: Open Priority: High Introduction: The "Ghost" in the Spectra Welcome to the Technical Support Center....

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Guide: Purification Strategies for 2-Chloro-4-iodotoluene Removal Ticket ID: #PUR-2Cl4I-001 Status: Open Priority: High

Introduction: The "Ghost" in the Spectra

Welcome to the Technical Support Center. You are likely here because your NMR spectra show a persistent set of doublets in the aromatic region, or your HPLC trace has a stubborn shoulder peak. The culprit is 2-chloro-4-iodotoluene (CAS: 83846-48-4) , a common starting material in Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

Because of its hybrid halogenation (Cl and I), this molecule presents a unique separation challenge. It is lipophilic, non-ionizable, and often co-elutes with non-polar biaryl products. This guide moves beyond standard "wash and pray" methods, offering chemically grounded protocols to eliminate this impurity.

Module 1: Physicochemical Profiling (Know Your Enemy)

To defeat the impurity, you must exploit its physical weaknesses.

Table 1: Critical Physicochemical Data

PropertyValueImplication for Purification
State (RT) Low-melting solid (~22–29°C)Do not rely on simple recrystallization unless your product has a MP >100°C. It often forms oils or eutectics.
Boiling Point ~260°C (atm) / ~118°C (15 mmHg)Vacuum Distillation (Kugelrohr) is viable if your product MW > 350 g/mol .
Polarity (LogP) High (~3.6)Elutes very early on Silica (Hexanes/EtOAc). often overlaps with non-polar products.
Reactivity C-I (High), C-Cl (Low)The C-I bond is the "handle" for chemical scavenging.

The Separation Logic Flow:

G Start Impurity: 2-Chloro-4-iodotoluene CheckProduct Is Product MW > 350? Start->CheckProduct Distill Method C: Kugelrohr Distillation CheckProduct->Distill Yes CheckPolarity Is Product Polar? (Rf < 0.3 in 10% EtOAc) CheckProduct->CheckPolarity No Chrom Method A: Gradient Chromatography CheckPolarity->Chrom Yes Scavenge Method B: Chemical Scavenging CheckPolarity->Scavenge No (Co-elution risk)

Caption: Decision matrix for selecting the optimal purification strategy based on product properties.

Module 2: Chromatographic Solutions (Method A)

Scenario: Your product is moderately polar, but the impurity trails or fronts closely.

The Science: 2-chloro-4-iodotoluene is a "grease" molecule—highly lipophilic. On standard Silica Gel 60, it travels with the solvent front in anything stronger than 5% EtOAc.

Protocol: The "Focusing" Gradient Do not use an isocratic method. You need to flush the impurity before the product moves.

  • Pack: Use a high aspect ratio column (Length:Width > 20:1).

  • Equilibrate: 100% Hexanes (or Heptane).

  • Load: Dry load on Celite or Silica. Do not wet load with DCM; it causes band broadening.

  • Elution Step 1 (The Flush): Run 3 column volumes (CV) of 100% Hexanes .

    • Result: The 2-chloro-4-iodotoluene (Rf ~0.8) will move significantly. Your product (if polar) stays at the baseline.

  • Elution Step 2 (The Gradient): Ramp slowly to 5% EtOAc/Hexane over 5 CVs.

    • Result: The impurity elutes.

  • Elution Step 3 (The Product): Ramp to your target polarity (e.g., 20% EtOAc).

Troubleshooting Tip:

  • Issue: "They still co-elute."

  • Fix: Switch solvent selectivity.[1] Use Toluene/Hexane (1:1) as the eluent. The pi-pi interactions of toluene with the aromatic ring of the impurity often shift its retention time relative to non-aromatic products.

Module 3: Chemical Scavenging (Method B)

Scenario: Your product is non-polar, and chromatography fails. The "Pro" Move: If you cannot separate them physically, you must separate them chemically.

The "Sacrificial" Scavenger Protocol Since the impurity contains a reactive C-I bond, we can force it to become water-soluble by coupling it to a highly polar "sacrificial" partner.

Reagents:

  • 4-Carboxyphenylboronic acid (or 3-carboxyphenylboronic acid).

  • Existing Pd catalyst (from the reaction) or fresh Pd(OAc)2 (1 mol%).

Workflow:

  • End of Reaction: Do not work up yet.

  • Add Scavenger: Add 0.5 equivalents (relative to starting halide) of 4-Carboxyphenylboronic acid .

  • Add Base: Ensure pH > 9 (add more K2CO3 or Na2CO3 if needed).

  • Heat: Stir at reaction temperature for 1–2 hours.

    • Mechanism:[2][3][4] The unreacted 2-chloro-4-iodotoluene couples with the boronic acid to form a carboxylic acid derivative .

  • Workup:

    • Cool to RT.

    • Add 1M NaOH (aq).

    • Extract with organic solvent (EtOAc/Ether).

    • Result: The new "scavenged" impurity is a benzoate salt and stays in the aqueous layer . Your product stays in the organic layer.

Scavenge Impurity 2-Cl-4-I-Toluene (Lipophilic) Complex Intermediate Complex Impurity->Complex Scavenger 4-Carboxy-Ph-B(OH)2 (Polar) Scavenger->Complex Catalyst Pd Catalyst (Cross-Coupling) Catalyst->Complex Product Biaryl-Carboxylic Acid (Highly Polar/Anionic) Complex->Product Wash Basic Wash (NaOH) Product->Wash Waste Aqueous Waste Wash->Waste

Caption: Mechanism of sacrificial scavenging transforming lipophilic impurity into aqueous waste.

Module 4: Vacuum Distillation (Method C)

Scenario: Large scale (>10g) and significant molecular weight difference.

The Science: 2-chloro-4-iodotoluene boils at ~118°C at 15 mmHg. Most biaryl coupling products boil >200°C at this pressure.

Protocol:

  • Setup: Kugelrohr or Short-path distillation apparatus.

  • Vacuum: High vacuum required (< 1 mmHg is ideal, but water aspirator ~15-20 mmHg works).

  • Temperature:

    • Set oven to 60°C initially to remove solvents.

    • Ramp to 130°C (at 15 mmHg).

  • Observation: The impurity will sublime/distill into the cold trap as a white/yellowish semi-solid.

  • Stop: When condensation ceases, the residue is your purified product.

FAQ & Troubleshooting

Q: Can I use polymer-supported thiol resins? A: Only if you add fresh catalyst. Unlike alkyl halides, aryl iodides do not undergo SN2 displacement with thiols. They require Pd-catalysis to form the C-S bond. If your reaction mixture still has active Pd, adding Thiol-Silica and heating for 1 hour works. If the Pd is dead (black precipitate), the resin will do nothing.

Q: The impurity is subliming on my rotavap. Is this dangerous? A: It is a lachrymator and irritant.[5] If you see crystals forming in the rotavap bump trap, stop . Clean the trap immediately in a fume hood. This indicates the impurity is volatile enough to be removed by Kugelrohr (Method C).

Q: My product is an amine. Can I use the acid wash method? A: No. If your product is basic (amine), the "Sacrificial Scavenger" (Method B) using a carboxylic acid will cause your product to also go into the aqueous layer or precipitate.

  • Alternative: Use a basic sacrificial scavenger (e.g., 4-aminophenylboronic acid) and perform an acidic wash (1M HCl), provided your product is not acid-sensitive.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2801329, 2-Chloro-4-iodotoluene. Retrieved from [Link]

  • Lennon, I. C., et al. (2011). Controlling Residual Arylboronic Acids and Halides in APIs. Anderson Process Solutions. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling and Purification Strategies. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Radical Halogenation of 2-Chloro-4-phenyltoluene

Welcome to the technical support guide for the radical halogenation of the methyl group in 2-Chloro-4-phenyltoluene. This document is designed for researchers, scientists, and drug development professionals to provide in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the radical halogenation of the methyl group in 2-Chloro-4-phenyltoluene. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to navigate the complexities of this specific transformation with confidence and achieve optimal, reproducible results.

Section 1: Understanding the Core Reaction: Benzylic Halogenation

The selective halogenation of the methyl group on 2-Chloro-4-phenyltoluene is a benzylic halogenation reaction that proceeds via a free-radical chain mechanism.[1][2] This process is favored under conditions that promote the formation of radicals, such as the presence of UV light, heat, or a radical initiator.[3][4] The high selectivity for the benzylic position is due to the resonance stabilization of the intermediate benzyl radical, which is significantly more stable than other possible alkyl radicals.[3][5]

The Mechanism: A Step-by-Step Visualization

The radical halogenation of 2-Chloro-4-phenyltoluene proceeds through three key stages: initiation, propagation, and termination.[1]

Radical Halogenation Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination I1 Initiator (e.g., AIBN) I2 2R• (Radical) I1->I2 Heat/Light P1 2-Chloro-4-phenyltoluene I2->P1 Starts Propagation P2 Benzylic Radical P1->P2 + Br• P5 Halogenated Product P2->P5 + Br2 P3 Halogenating Agent (e.g., NBS) P4 Halogen Radical (Br•) P3->P4 Trace HBr T1 Radical Combination P5->T1 Radicals Terminate P6 Succinimide Radical T2 Stable Byproducts T1->T2

Caption: Free-radical chain mechanism for benzylic halogenation.

Section 2: Frequently Asked Questions & Troubleshooting Guide

This section addresses common challenges and questions encountered during the radical halogenation of 2-Chloro-4-phenyltoluene in a practical, question-and-answer format.

FAQ 1: Low Conversion to the Monohalogenated Product

Question: "I am observing low conversion of my 2-Chloro-4-phenyltoluene starting material. What are the likely causes and how can I improve the yield of the monohalogenated product?"

Answer: Low conversion is a frequent issue that can often be traced back to several key factors:

  • Inefficient Radical Initiation: The free-radical chain reaction must be effectively initiated.[6]

    • Troubleshooting:

      • Initiator Choice & Concentration: Azobisisobutyronitrile (AIBN) is a common and effective thermal initiator.[7] Ensure you are using a sufficient catalytic amount (typically 1-5 mol%). For photochemical reactions, ensure your light source is of the appropriate wavelength and intensity.[8]

      • Temperature Control: If using a thermal initiator like AIBN, the reaction temperature must be high enough to induce its decomposition into radicals. For AIBN, this is typically in the range of 70-90 °C.[9]

  • Presence of Radical Inhibitors: Molecular oxygen is a potent radical scavenger and can terminate the chain reaction.[2]

    • Troubleshooting:

      • Degassing: Before initiating the reaction, thoroughly degas the solvent and reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through it or by using freeze-pump-thaw cycles.

  • Substituent Effects: The chloro and phenyl substituents on the toluene ring influence the reactivity of the benzylic hydrogens. While the phenyl group can further stabilize the benzylic radical, the electron-withdrawing nature of the chlorine atom can have a modest deactivating effect.[10][11][12]

    • Troubleshooting:

      • Reaction Time: Reactions with deactivated substrates may require longer reaction times for complete conversion. Monitor the reaction progress by TLC or GC-MS.

FAQ 2: Over-halogenation and Formation of Dihalogenated Byproducts

Question: "My reaction is producing a significant amount of the dihalogenated product, 1-(dihalomethyl)-2-chloro-4-phenylbenzene. How can I improve the selectivity for monohalogenation?"

Answer: The formation of di- and even tri-halogenated products is a common challenge in radical halogenations.[6][13] This occurs when the initially formed monohalogenated product competes with the starting material for the halogen radical.

  • Control of Halogenating Agent Concentration: The key to preventing over-halogenation is to maintain a low and steady concentration of the halogenating agent throughout the reaction.

    • Troubleshooting:

      • N-Halosuccinimides (NBS/NCS): N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) are the reagents of choice for selective benzylic halogenation because they provide a low, constant concentration of Br₂ or Cl₂ respectively.[7][14][15] Using stoichiometric amounts of Br₂ or Cl₂ directly will lead to significant over-halogenation.

      • Portion-wise Addition: In some cases, adding the N-halosuccinimide in several small portions over the course of the reaction can further improve selectivity.

  • Reaction Stoichiometry:

    • Troubleshooting:

      • Use a slight excess of the 2-Chloro-4-phenyltoluene starting material relative to the halogenating agent (e.g., 1.1 equivalents of starting material to 1.0 equivalent of NBS/NCS). This will increase the probability that the halogen radical reacts with the starting material rather than the product.

FAQ 3: Competing Aromatic Halogenation

Question: "I am observing halogenation on the aromatic rings in addition to the desired benzylic halogenation. What causes this side reaction and how can I prevent it?"

Answer: Aromatic halogenation is an electrophilic substitution reaction and occurs under different conditions than radical halogenation.[16][17] The presence of Lewis acid catalysts or polar solvents can promote this unwanted side reaction.

  • Reaction Conditions:

    • Troubleshooting:

      • Avoid Lewis Acids: Ensure that your glassware and reagents are free from any Lewis acidic impurities (e.g., iron salts).[17]

      • Solvent Choice: Use non-polar solvents such as carbon tetrachloride (CCl₄) or cyclohexane.[7] While CCl₄ is effective, its use is often restricted due to toxicity. Benzene can also be used, but be aware of its potential to participate in side reactions.

      • Radical-Specific Conditions: The use of a radical initiator (AIBN, benzoyl peroxide) and/or light strongly favors the radical pathway over the electrophilic pathway.[3]

Troubleshooting Workflow

Troubleshooting_Halogenation Start Reaction Issue Q1 Low Conversion? Start->Q1 Q2 Over-halogenation? Q1->Q2 No Sol1 Check Initiator/Temp Degas Solvent Increase Reaction Time Q1->Sol1 Yes Q3 Aromatic Halogenation? Q2->Q3 No Sol2 Use NBS/NCS Control Stoichiometry Portion-wise Addition Q2->Sol2 Yes Success Optimized Reaction Q3->Success No Sol3 Use Non-polar Solvent Avoid Lewis Acids Ensure Radical Conditions Q3->Sol3 Yes Sol1->Success Sol2->Success Sol3->Success

Caption: A logical workflow for troubleshooting common issues.

Section 3: Optimized Experimental Protocols

The following protocols are provided as a starting point and may require further optimization based on your specific laboratory conditions and desired scale.

Protocol 1: Selective Monobromination using NBS

This protocol is designed to maximize the yield of 1-(bromomethyl)-2-chloro-4-phenylbenzene.

Materials:

  • 2-Chloro-4-phenyltoluene

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-Chloro-4-phenyltoluene (1.0 eq).

  • Add the solvent (e.g., CCl₄) and degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add recrystallized NBS (1.05 eq) and AIBN (0.02 eq) to the flask.

  • Heat the reaction mixture to reflux (for CCl₄, this is ~77 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Photochemically-Induced Monochlorination using NCS

This protocol utilizes visible light to initiate the chlorination, offering an alternative to thermal initiation.[18][19]

Materials:

  • 2-Chloro-4-phenyltoluene

  • N-Chlorosuccinimide (NCS)

  • Photocatalyst (e.g., an acridinium salt, optional but can improve efficiency)[18]

  • Dichloromethane (DCM) or other suitable solvent

  • Inert gas (Argon or Nitrogen)

  • Visible light source (e.g., blue LED lamp)

Procedure:

  • In a photochemically appropriate reaction vessel, dissolve 2-Chloro-4-phenyltoluene (1.0 eq), NCS (1.1 eq), and the photocatalyst (if used, ~1-2 mol%) in the chosen solvent.

  • Degas the solution with an inert gas for 15-20 minutes.

  • Irradiate the mixture with a visible light source at room temperature while stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, work up the reaction by washing with water and brine.

  • Dry the organic layer, concentrate, and purify the product as described in Protocol 1.

Data Summary: Reaction Condition Comparison
ParameterRadical BrominationRadical ChlorinationKey Considerations
Halogenating Agent N-Bromosuccinimide (NBS)N-Chlorosuccinimide (NCS)NBS is generally more selective for benzylic positions than NCS.[20]
Initiation Thermal (AIBN, ~80°C) or PhotochemicalThermal or Photochemical (often requires a photocatalyst)Photochemical methods can often be performed at lower temperatures.[18][19]
Solvent Non-polar (e.g., CCl₄, cyclohexane)Non-polar or moderately polar (e.g., DCM)Solvent choice is critical to prevent side reactions.
Selectivity High for monobrominationGenerally lower than bromination, higher risk of over-chlorinationBromine radicals are less reactive and therefore more selective than chlorine radicals.[21]
Byproducts SuccinimideSuccinimideEasily removed by filtration.

References

  • Halogenation of Toluene. (2022). YouTube.
  • Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry.Aakash Institute.
  • Visible light-mediated halogenation of organic compounds. (2023). Chemical Society Reviews.
  • Photochemical Radical C-H Halogenation of Benzyl N-Methyliminodiacetyl (MIDA) Boronates: Synthesis of α-Functionalized Alkyl Boronates. (2021). PubMed.
  • Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection. (2019). RSC Publishing.
  • Visible-Light-Induced Catalytic Selective Halogenation with Photocatalyst.MDPI.
  • Video: Reactions at the Benzylic Position: Halogenation. (2025). JoVE.
  • Optimization of reaction conditions for the benzylic bromination of 1...ResearchGate.
  • Halogenation of Alkanes. (2023). Chemistry LibreTexts.
  • Influence of Substituents in the Benzene Ring on the Halogen Bond of Iodobenzene with Ammonia. (2022). PubMed.
  • Metal-and photocatalyst-free benzylic C-H halogenation via electron donor-acceptor complex. (2025). ResearchGate.
  • An Explanation of Substituent Effects. (2023). Chemistry LibreTexts.
  • Free-radical halogenation.Wikipedia.
  • Halogenation of Toluene in presence of different conditions. (2023). YouTube.
  • Substitution Reactions of Benzene Derivatives. (2023). Chemistry LibreTexts.
  • Ch 11 : Halogenation of alkyl benzenes.University of Calgary.
  • Free Radical Halogenation of Alkanes. (2019). Chemistry LibreTexts.
  • Reactions on the "Benzylic" Carbon: Bromination And Oxidation.Chemistry Steps.
  • Radical Reactions. (2023). Chemistry LibreTexts.
  • Why can toluene be chlorinated at either the benzylic position or the ring depending on the conditions? (2016). Chemistry Stack Exchange.
  • N-Bromosuccinimide.Wikipedia.
  • Radical reactions in practice.Organic Chemistry II - Lumen Learning.
  • Selectivity in Radical Halogenation with Practice Problems.Chemistry Steps.
  • Free Radical Halogenation. (2020). Organic Chemistry - YouTube.
  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011).
  • N-Bromosuccinimide (NBS).Organic Chemistry Portal.

Sources

Troubleshooting

Controlling regioselectivity in the synthesis of 3-chloro-4-methylbiphenyl

A Guide to Controlling Regioselectivity Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Controlling Regioselectivity

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the regioselective synthesis of substituted biphenyls, with a specific focus on 3-chloro-4-methylbiphenyl. The formation of undesired isomers is a common impediment in cross-coupling reactions, leading to difficult purifications and reduced yields. This document provides an in-depth analysis of the underlying chemical principles, actionable troubleshooting strategies, and validated protocols to grant you precise control over your reaction outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of 3-chloro-4-methylbiphenyl.

Q1: What are the primary synthetic challenges in preparing 3-chloro-4-methylbiphenyl?

The core challenge is achieving high regioselectivity. When using standard cross-coupling methods like Suzuki-Miyaura, coupling a 4-chlorotoluene derivative with a phenyl partner can result in a mixture of isomers, primarily the desired 3-chloro-4-methylbiphenyl and the undesired 2-chloro-5-methylbiphenyl, depending on the disconnection approach. The electronic directing effects of the methyl (weakly activating) and chloro (deactivating, but ortho, para-directing) groups are often not distinct enough to ensure the reaction occurs at a single position, making control difficult without a carefully designed strategy.

Q2: Which synthetic strategies offer the best control over regioselectivity for this target molecule?

There are two main approaches:

  • Optimized Cross-Coupling: This involves the careful selection of catalysts, ligands, and reaction conditions to sterically or electronically favor the formation of the desired isomer in a direct coupling reaction (e.g., Suzuki, Negishi, Kumada).[1] This method can be efficient but may require extensive optimization.

  • Directed ortho-Metalation (DoM): This is a powerful and often unambiguous two-step strategy.[2][3] It involves using a directing group on one of the aromatic rings to selectively activate a specific C-H bond ortho to it. This position is then functionalized (e.g., boronylated) to ensure the subsequent cross-coupling reaction occurs only at that site. This method offers the highest level of regiochemical control.[4]

Q3: How does steric hindrance influence the outcome of a Suzuki-Miyaura coupling?

Steric hindrance plays a crucial role in many reactions.[5] In Suzuki-Miyaura coupling, bulky substituents on the aryl halide or the arylboronic acid can prevent the palladium catalyst from accessing nearby positions.[6] Furthermore, the use of bulky phosphine ligands on the palladium center can create a sterically demanding environment, forcing the catalytic cycle to proceed at the least hindered position on the aromatic rings, which can be leveraged to control regioselectivity.[7][8]

Q4: What is Directed ortho-Metalation (DoM) and how can it be applied to this synthesis?

Directed ortho-Metalation (DoM) is a reaction where a functional group on an aromatic ring, known as a Directing Metalation Group (DMG), coordinates to an organolithium base (like n-BuLi or s-BuLi).[9] This coordination brings the base into close proximity to a specific C-H bond at the ortho position, facilitating its deprotonation to form an aryllithium species.[4] This species can then be trapped with an electrophile. For the synthesis of 3-chloro-4-methylbiphenyl, one could start with a molecule containing a powerful DMG (like an amide or a protected alcohol), use DoM to introduce a boronic ester at the precise location, and then perform a Suzuki coupling.[2][3]

Section 2: Troubleshooting Guide & In-Depth Strategic Analysis

This section provides detailed solutions to specific experimental problems.

Problem 1: Poor Regioselectivity in a Suzuki-Miyaura Cross-Coupling

You are attempting a direct Suzuki coupling and obtaining a mixture of 3-chloro-4-methylbiphenyl and other isomers, making purification difficult.

The two logical disconnection approaches for a Suzuki coupling are:

  • Route A: (3-Chloro-4-methylphenyl)boronic acid + Phenyl Halide

  • Route B: (Phenyl)boronic acid + 3-Chloro-4-methylhalobenzene

In both cases, standard palladium catalysts like Pd(PPh₃)₄ may not be selective. The oxidative addition step of the catalytic cycle is sensitive to both electronic and steric factors.[10] Without a strong directing influence, the catalyst may react at both the C3 and C5 positions (relative to the methyl group) of the chlorotoluene moiety, leading to isomeric products.

  • Strategic Ligand Selection: The choice of phosphine ligand is the most critical parameter for controlling regioselectivity in challenging Suzuki couplings.[11] Bulky, electron-rich biaryl monophosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) can dramatically improve selectivity. These ligands promote the crucial oxidative addition step at the less sterically hindered position and stabilize the catalytic complex.[7][12]

Ligand Typical Characteristics Expected Outcome for Regioselectivity
PPh₃ (Triphenylphosphine)Less bulky, traditional ligandLow regioselectivity, potential for side reactions.
SPhos Bulky, electron-rich biarylphosphineHigh selectivity. Favors coupling at less hindered positions.[11]
XPhos Very bulky, electron-rich biarylphosphineVery high selectivity. Often effective for difficult substrates like aryl chlorides.[12]
P(t-Bu)₃ (Tri-tert-butylphosphine)Extremely bulky and electron-richHigh activity and potential for high selectivity.[11]
  • Optimize Coupling Partners & Conditions:

    • Halide Choice: Aryl bromides or iodides are generally more reactive than chlorides. However, modern catalysts show excellent performance with aryl chlorides.[7] The reactivity order is I > Br > Cl.[1]

    • Base and Solvent: The choice of base (e.g., K₃PO₄, Cs₂CO₃) and solvent can influence the rate of transmetalation and the overall catalytic activity, which can sometimes impact selectivity.[13] Anhydrous conditions are crucial to prevent protodeboronation of the boronic acid.

cluster_0 Strategic Decision Workflow start Goal: Synthesize 3-chloro-4-methylbiphenyl q1 Is unambiguous regioselectivity critical? start->q1 dom_path Pursue Directed ortho-Metalation (DoM) Strategy q1->dom_path Yes suzuki_path Attempt Optimized Direct Cross-Coupling q1->suzuki_path No / Quick Screen dom_protocol Follow DoM-Boronation-Suzuki Protocol (See Protocol 2) dom_path->dom_protocol suzuki_protocol Follow Optimized Suzuki Protocol (See Protocol 1) suzuki_path->suzuki_protocol end_node Pure Product dom_protocol->end_node suzuki_protocol->end_node

Caption: Workflow for selecting a synthetic strategy.

Problem 2: Achieving Unambiguous Regioselectivity via Directed ortho-Metalation

When isomeric purity is paramount and direct coupling methods fail, the DoM strategy is the most reliable approach.[2][3] This method builds the desired regiochemistry into one of the coupling partners before the C-C bond formation.

The power of DoM lies in its ability to override inherent electronic preferences through chelation control. A directing group (DMG), such as an amide (-CONR₂), methoxy (-OMe), or protected alcohol (-OMOM), coordinates with an alkyllithium reagent. This brings the base close to the ortho-proton, leading to selective deprotonation and formation of a stabilized aryllithium intermediate. This intermediate can then be trapped by an electrophile, such as triisopropyl borate, which upon hydrolysis yields the corresponding boronic acid, ready for a high-yielding and perfectly regioselective Suzuki coupling.[2]

cluster_1 Directed ortho-Metalation (DoM) Mechanism start Arene with Directing Group (DMG) complex Chelation Complex (Arene-DMG + n-BuLi) start->complex + n-BuLi lithiation Regioselective Deprotonation complex->lithiation Intramolecular Proton Transfer aryllithium ortho-Aryllithium Intermediate lithiation->aryllithium quench Electrophilic Quench (e.g., B(OiPr)₃) aryllithium->quench + E⁺ product ortho-Functionalized Arene quench->product

Caption: Mechanism of Directed ortho-Metalation.

A robust DoM strategy involves starting with 4-chloro-3-methylphenol. The hydroxyl group can be protected (e.g., as a MOM ether) and then used as a powerful DMG to direct lithiation exclusively to the C2 position.

  • Protection: 4-chloro-3-methylphenol is protected as its MOM ether. The OMOM group is an excellent DMG.

  • DoM & Boronation: The protected phenol is treated with s-BuLi or t-BuLi at low temperature. The base is directed by the OMOM group to deprotonate the C2 position. This aryllithium is then quenched with B(OiPr)₃.

  • Hydrolysis & Suzuki Coupling: Acidic workup provides the (2-hydroxy-5-chloro-4-methylphenyl)boronic acid derivative. This intermediate is then coupled with a phenyl halide under standard Suzuki conditions.

  • Deprotection: The final step is the removal of the hydroxyl protecting group to yield the target molecule. This multi-step but highly controlled sequence ensures the biphenyl linkage forms at the correct position.[2]

Section 3: Experimental Protocols

Disclaimer: These protocols are intended for trained chemists. All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon) using appropriate personal protective equipment (PPE).

Protocol 1: Optimized Regioselective Suzuki-Miyaura Coupling

This protocol uses a bulky phosphine ligand to maximize regioselectivity in a direct coupling approach.

  • Reactants:

    • 3-Bromo-6-chlorotoluene (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Pd₂(dba)₃ (0.01 equiv, 1 mol%)

    • SPhos (0.04 equiv, 4 mol%)

    • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Solvent: Toluene/Water (10:1 v/v), degassed

  • Procedure:

    • To a dry Schlenk flask, add 3-bromo-6-chlorotoluene, phenylboronic acid, and K₃PO₄.

    • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of the degassed toluene.

    • Add the catalyst solution to the Schlenk flask.

    • Add the remaining degassed toluene and water.

    • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

    • Monitor the reaction progress by GC-MS or TLC.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to isolate 3-chloro-4-methylbiphenyl.

Protocol 2: Unambiguous Synthesis via DoM / Suzuki Coupling

This protocol provides absolute regiochemical control.

  • Step A: DoM-Boronation of 4-chloro-3-methylanisole

    • Dissolve 4-chloro-3-methylanisole (1.0 equiv) in anhydrous THF and cool to -78 °C.

    • Slowly add s-BuLi (1.1 equiv) and stir the solution at -78 °C for 1 hour. The methoxy group directs lithiation to the ortho C2 position.

    • Add triisopropyl borate (B(OiPr)₃, 1.5 equiv) dropwise and allow the reaction to slowly warm to room temperature overnight.

    • Quench the reaction with saturated NH₄Cl solution and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over MgSO₄, and concentrate. The crude boronic ester can often be used directly in the next step. For purification, hydrolyze to the boronic acid with aqueous HCl.

  • Step B: Suzuki Coupling

    • Combine the crude (2-methoxy-5-chloro-4-methylphenyl)boronic acid from Step A (1.0 equiv), bromobenzene (1.1 equiv), Pd(PPh₃)₄ (0.03 equiv), and Na₂CO₃ (3.0 equiv) in a flask.

    • Add a degassed mixture of Toluene/Ethanol/Water (4:1:1).

    • Heat the mixture to 85 °C and stir for 6 hours.

    • Work up as described in Protocol 1. The product at this stage is 2'-methoxy-5'-chloro-4'-methylbiphenyl.

  • Step C: Demethylation

    • Dissolve the product from Step B in anhydrous dichloromethane (DCM) and cool to 0 °C.

    • Slowly add boron tribromide (BBr₃, 1.5 equiv) and stir at 0 °C for 2 hours, then at room temperature for 4 hours.

    • Carefully quench the reaction by pouring it into ice water.

    • Extract with DCM, wash with sodium bicarbonate solution and brine, dry, and concentrate.

    • Purify by column chromatography to yield the hydroxylated biphenyl, which can then be converted to 3-chloro-4-methylbiphenyl if the hydroxyl is not the desired final functionality. This route is shown to illustrate the principle of regiocontrol. A direct synthesis would seek a removable DMG.

cluster_2 Factors Influencing Suzuki Coupling Regioselectivity catalyst Pd(0) Catalyst ligand Bulky Ligand (e.g., SPhos) catalyst->ligand coordination partner1 Aryl Halide (R¹-X) ligand->partner1 directs approach partner1->catalyst Oxidative Addition partner2 Arylboronic Acid (R²-B(OH)₂) partner2->catalyst Transmetalation sterics1 Steric Hindrance on R¹ sterics1->partner1 sterics2 Steric Hindrance on R² sterics2->partner2

Caption: Steric factors controlling Suzuki coupling.

References

  • Meltzer, A. D., et al. (2007). Combined Directed ortho Metalation/Suzuki−Miyaura Cross-Coupling Strategies. Regiospecific Synthesis of Chlorodihydroxybiphenyls and Polychlorinated Biphenyls. The Journal of Organic Chemistry, 72(19), 7236–7246. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Sterically Hindered Suzuki-Miyaura Cross-Coupling: Ligand and Base Effect. Angewandte Chemie International Edition, 47(26), 4849-4853. [Link]

  • Reddit discussion on steric sensitivity in Suzuki-Miyaura coupling. r/chemistry. [Link]

  • Meltzer, A. D., et al. (2007). Combined directed ortho Metalation/Suzuki-Miyaura cross-coupling strategies. Regiospecific synthesis of chlorodihydroxybiphenyls and polychlorinated biphenyls. PubMed. [Link]

  • Reichard, H. A., et al. (2010). Regioselective Reductive Cross-Coupling Reactions of Unsymmetrical Alkynes. European Journal of Organic Chemistry, 2010(3), 391-409. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Sirianni, Q. (2014). Directed ortho lithiation of biphenyl. Slideshare. [Link]

  • Bhanuchander, M., et al. (2014). Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Chemical Communications, 50(25), 3323-3325. [Link]

  • Zhang, Z-Q., et al. (2018). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. Chemistry – An Asian Journal, 13(17), 2411-2422. [Link]

  • Reddy, M. S., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry, 19(7), 2261-5. [Link]

  • Scott, J. S., et al. (2016). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry, 81(19), 9411–9425. [Link]

  • Scott, J. S., & Sigman, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(1), 126-137. [Link]

  • Mortier, J. Directed ortho Metalation. Unblog.fr. [Link]

  • Reichard, H. A., et al. (2010). Regioselective Reductive Cross-Coupling Reactions of Unsymmetrical Alkynes. PubMed. [Link]

  • Tilly, D., et al. (2010). On the mechanism of the directed ortho and remote metalation reactions of N,N-dialkylbiphenyl 2-carboxamides. Organic Letters, 12(1), 68-71. [Link]

  • Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13, 19041-19091. [Link]

  • ResearchGate. Kumada cross-coupling reaction for biaryl synthesis. [Link]

  • Shen, H-C., et al. (2011). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Organic Letters, 13(17), 4692–4695. [Link]

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5). [Link]

  • ResearchGate. Synthesis of Biphenyls. [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7, 6142-6154. [Link]

  • ResearchGate. The postulated mechanism for biphenyl synthesis via Suzuki–Miyaura coupling reaction. [Link]

  • He, M. (2017). Ortho Lithiation and Lithium-Halogen Exchange of Aromatic Halide. Hans Journal of Organic Chemistry, 7(1), 1-10. [Link]

  • University of Liverpool. Directed (ortho) Metallation. [Link]

  • Wikipedia. Kumada coupling. [Link]

  • Google Patents. (1986).
  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

  • ResearchGate. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]

  • Wikipedia. Negishi coupling. [Link]

  • Indian Academy of Sciences. (1987). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Journal of Chemical Sciences, 98(1-2), 67-75. [Link]

  • Pavia, M. R., et al. (1996). The design and synthesis of substituted biphenyl libraries. Bioorganic & Medicinal Chemistry, 4(5), 659-66. [Link]

  • Clegg, W., et al. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Dalton Transactions, 42(34), 12218-27. [Link]

  • Asian Journal of Chemistry. (2010). An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. [Link]

  • Wikipedia. Directed ortho metalation. [Link]

  • ResearchGate. Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. [Link]

  • Organic Chemistry Portal. Negishi Coupling. [Link]

  • Khalili, D., et al. (2020). Synthesis of 1,4-Biphenyl-triazole Derivatives as Possible 17β-HSD1 Inhibitors: An in Silico Study. ACS Omega, 5(22), 13269–13281. [Link]

  • Lipshutz, B. H., et al. (2011). Ligand Effects on Negishi Couplings of Alkenyl Halides. Organic Letters, 13(13), 3450–3453. [Link]

  • ResearchGate. Synthesis of biphenyl derivatives via Negishi cross coupling reaction. [Link]

  • Google Patents. (2016). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

Sources

Reference Data & Comparative Studies

Comparative

Technical Guide: GC-MS Characterization and Isomeric Differentiation of 2-Chloro-1-methyl-4-phenylbenzene

Executive Summary 2-Chloro-1-methyl-4-phenylbenzene (also referred to as 2-chloro-4-phenyltoluene) presents a unique analytical challenge due to the structural similarity of its regioisomers. In drug development and envi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-1-methyl-4-phenylbenzene (also referred to as 2-chloro-4-phenyltoluene) presents a unique analytical challenge due to the structural similarity of its regioisomers. In drug development and environmental forensics, distinguishing this specific ortho-substituted congener from its meta- and para- counterparts is critical, as the position of the chlorine atom relative to the methyl group significantly influences metabolic stability and toxicity.

This guide provides a comparative analysis of the GC-MS fragmentation patterns of 2-Chloro-1-methyl-4-phenylbenzene against its primary alternatives. By leveraging the "Ortho Effect" —a specific fragmentation phenomenon driven by the proximity of the chlorine and methyl groups—analysts can definitively validate the compound's identity without solely relying on retention time.

Part 1: Structural Context & Theoretical Fragmentation

The Molecule[1][2]
  • Formula:

    
    
    
  • Molecular Weight: 202.05 (monoisotopic,

    
    ) / 204.05 (
    
    
    
    )
  • Key Structural Feature: The Chlorine atom at position 2 is ortho to the Methyl group at position 1. This steric proximity is the primary driver for its distinct mass spectral signature compared to isomers like 3-chloro-4-methylbiphenyl.

Predicted Fragmentation Pathway

Unlike standard alkylbenzenes which dominantly fragment via tropylium ion formation (


 91), the biphenyl core stabilizes the charge, leading to heavier diagnostic ions.
  • Molecular Ion (

    
    ):  Distinct doublet at m/z 202  and 204  (3:1 ratio).
    
  • Primary Fragmentation (The Ortho Effect): The steric strain between the ortho-Cl and methyl group weakens the C-Cl bond. This facilitates the loss of the chlorine radical (

    
    ) to form a stabilized methylbiphenyl cation (
    
    
    
    167)
    .
  • Secondary Pathway: Loss of the methyl radical (

    
    ) to form the chlorobiphenyl cation (
    
    
    
    187)
    . Note: This pathway is generally less favored in the ortho-isomer compared to the meta-isomer due to the relief of steric strain offered by Cl loss.
Fragmentation Logic Diagram

The following diagram illustrates the competitive fragmentation pathways, highlighting the dominance of the De-chlorination pathway in the ortho-isomer.

FragmentationPathway M_Ion Molecular Ion (M+) [m/z 202/204] (Radical Cation) Path_A Loss of Cl• (Ortho Effect Driven) M_Ion->Path_A Path_B Loss of CH3• (Minor Pathway) M_Ion->Path_B Frag_167 Methylbiphenyl Cation [m/z 167] (Base Peak Candidate) Path_A->Frag_167 -35 Da Frag_187 Chlorobiphenyl Cation [m/z 187] (Secondary Peak) Path_B->Frag_187 -15 Da Frag_165 Fluorenyl Cation [m/z 165] (Cyclization Product) Frag_167->Frag_165 -2H (Cyclization)

Figure 1: Competitive fragmentation pathways for 2-Chloro-1-methyl-4-phenylbenzene. The blue path indicates the kinetically favored "Ortho Effect" route.

Part 2: Comparative Analysis (Regioisomer Differentiation)

This section objectively compares the target molecule against its most common isomer, 3-Chloro-4-methylbiphenyl , to demonstrate how MS data distinguishes them when retention times are close.

Comparative Fragmentation Data
Feature2-Chloro-1-methyl-4-phenylbenzene (Target)3-Chloro-4-methylbiphenyl (Alternative)Diagnostic Significance
Substituent Position Ortho (Cl vs Me)Meta (Cl vs Me)High: Ortho position creates steric crowding.

Intensity
ModerateHighOrtho-isomers often have lower

stability due to strain.

167 (

)
Dominant / High Intensity Low / ModerateCritical: The "Ortho Effect" accelerates Cl loss to relieve strain [1].

187 (

)
Low IntensityModerate / High Meta-isomers retain Cl more strongly, favoring Methyl loss.
Isotope Ratio (

)
3:1 (Distinct)3:1 (Distinct)Confirms presence of 1 Chlorine atom in both.[1]
Performance Verdict
  • Selectivity: The target molecule is best identified by the elevated 167/187 ion ratio . If the spectrum shows a dominant

    
     peak, it strongly suggests the 2-chloro (ortho) isomer.
    
  • Interference Risk: Standard non-polar columns (e.g., 5% Phenyl) may show co-elution. MS spectral deconvolution using the ratio above is required for confirmation.

Part 3: Experimental Protocol

To ensure reproducible fragmentation and separation, the following method utilizes a high-temperature ramp to elute the biphenyl core efficiently while maintaining resolution for the isomers.

Instrument Configuration
  • GC System: Split/Splitless Injector with Electronic Pressure Control (EPC).[2]

  • Detector: Single Quadrupole MS (EI mode, 70 eV).

  • Column: TG-5SilMS or DB-5ms (30m x 0.25mm x 0.25µm). Rationale: Low-bleed arylene phase is essential for aromatic analytes to prevent background interference [2].

Method Parameters[5][6][7][8]
  • Inlet: 280°C, Splitless mode (purge on at 1.0 min).

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Transfer Line: 300°C.

  • Ion Source: 250°C. Note: Higher source temps reduce peak tailing for high-boiling biphenyls.

Validated Workflow Diagram

ExperimentalWorkflow Sample Sample Preparation (Dissolve in Iso-octane/Toluene) GC_Inj GC Injection (280°C, Splitless) Sample->GC_Inj 1 µL Separation Capillary Separation (TG-5SilMS Column) GC_Inj->Separation Thermal Gradient Ionization EI Ionization (70 eV) (Fragment Generation) Separation->Ionization Elution Detection Quadrupole Detection (Scan 50-450 amu) Ionization->Detection m/z Filtering Analysis Data Analysis (Check 167/187 Ratio) Detection->Analysis Spectra Generation

Figure 2: Step-by-step analytical workflow for reliable detection.

Part 4: Data Interpretation & Validation

Step-by-Step Validation Criteria

To confirm the identity of 2-Chloro-1-methyl-4-phenylbenzene, the data must meet all three criteria:

  • Isotope Confirmation: The molecular ion cluster at

    
     202 and 204 must exhibit a 3:1 intensity ratio , confirming the presence of exactly one chlorine atom [3].
    
  • Fragment Ratio Check: Calculate the abundance ratio of

    
     167 to 
    
    
    
    187.
    • Ratio > 2.0: Indicates Ortho substitution (Target Molecule).

    • Ratio < 1.0: Indicates Meta/Para substitution (Isomer).

  • Retention Index (RI): On a 5% phenyl column, the ortho-isomer typically elutes earlier than the para-isomer due to a lower boiling point caused by steric inhibition of intermolecular pi-stacking.

Troubleshooting Common Issues
  • Issue: Weak Molecular Ion (

    
    ).
    
    • Cause: Excessive ion source temperature or high fragmentation energy.

    • Fix: Lower source temperature to 230°C to preserve the molecular ion for isotope ratio confirmation.

  • Issue: Co-elution with PCB congeners.

    • Fix: Monitor the

      
       202 ion specifically. Standard PCBs (e.g., dichlorobiphenyls) will have 
      
      
      
      at 222, avoiding interference.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrometry of Analytical Derivatives.[3] "Ortho" and "Para" Effects.[4][5][6] NIST Standard Reference Data. Available at: [Link]

  • Clark, J. Mass Spectra - The M+2 Peak.[7] Chemguide. Available at: [Link]

  • MDPI. The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls. Molecules, 2024.[8] Available at: [Link]

Sources

Validation

Introduction: The Analytical Challenge of Polychlorinated Biphenyls

An In-Depth Technical Guide to the Infrared (IR) Spectrum Analysis of Chlorinated Biphenyls Polychlorinated biphenyls (PCBs) are a class of 209 distinct synthetic organic compounds, known as congeners, formed by chlorina...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared (IR) Spectrum Analysis of Chlorinated Biphenyls

Polychlorinated biphenyls (PCBs) are a class of 209 distinct synthetic organic compounds, known as congeners, formed by chlorinating a biphenyl molecule.[1][2] Due to their exceptional chemical stability and insulating properties, they were widely used in industrial applications, such as coolants and lubricants in transformers and capacitors, and as plasticizers in paints and cements.[3][4] However, this same stability makes them persistent environmental pollutants that bioaccumulate in the food chain, posing significant health risks.[2]

Analyzing PCBs in environmental and biological samples is crucial for risk assessment and remediation. While gas chromatography coupled with mass spectrometry (GC-MS) is often considered the gold standard for its high sensitivity and specificity, Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, offers a valuable and often complementary approach.[5][6] This guide provides a comprehensive overview of FTIR spectroscopy for the analysis of PCBs, comparing its performance with alternative methods and detailing the experimental considerations from the perspective of a senior application scientist. We will explore the causality behind methodological choices, ensuring a robust and scientifically sound analytical framework.

The Foundation: Understanding PCB Vibrational Modes

Infrared spectroscopy probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch, bend, and vibrate at specific frequencies, creating a unique spectral fingerprint. For PCBs, the key to analysis lies in identifying and interpreting these vibrations. The IR spectrum of a PCB is dominated by several characteristic absorption bands that are sensitive to the number and position of chlorine atoms on the biphenyl rings.

The matrix-isolation FTIR spectrum is unique for each PCB congener, making it a powerful tool for qualitative confirmation.[7] A comprehensive reference library of spectra for all 209 congeners has been developed, serving as an authoritative standard for identification.[7][8]

Key Vibrational Regions for PCB Analysis:

Vibrational ModeTypical Wavenumber (cm⁻¹)Significance and Interpretation
C-H Stretching (Aromatic) ~3100 - 3000 cm⁻¹Arises from the C-H bonds on the aromatic rings. The intensity of this band decreases with an increasing degree of chlorination as fewer C-H bonds are present.
C=C Stretching (Aromatic Ring) ~1650 - 1450 cm⁻¹These are characteristic absorptions of the benzene rings. The exact position and number of peaks can be influenced by the substitution pattern.[9]
C-C Bridge Bond Stretching ~1280 cm⁻¹Represents the stretching of the single bond connecting the two phenyl rings.[9]
C-H Bending (In-Plane) ~1100 - 1050 cm⁻¹In-plane bending or "scissoring" of the aromatic C-H bonds.[9]
C-Cl Stretching ~1100 - 600 cm⁻¹This region is particularly informative. The frequency of the C-Cl stretch is highly dependent on the chlorination pattern on the ring. Multiple C-Cl bands are often observed.
C-H Bending (Out-of-Plane) ~900 - 700 cm⁻¹This is one of the most diagnostic regions. The pattern of strong absorption bands here is highly characteristic of the number and position of adjacent hydrogen atoms on the aromatic rings, thus revealing the chlorine substitution pattern.

Experimental Workflow: From Sample to Spectrum

A self-validating protocol for PCB analysis by FTIR requires meticulous attention to sample preparation to eliminate interfering substances and isolate the target analytes. The following represents a generalized workflow adaptable to various sample matrices like soil, sediment, or transformer oil.

Step-by-Step Experimental Protocol
  • Sample Preparation & Homogenization:

    • Rationale: To ensure the subsample taken for extraction is representative of the bulk material.

    • Protocol: For solid samples (e.g., soil), air-dry to a constant weight and sieve to remove large debris. For liquid samples (e.g., oil), ensure the sample is well-mixed.

  • Solvent Extraction:

    • Rationale: To efficiently transfer PCBs from the sample matrix into a liquid solvent. Hexane or a hexane/acetone mixture is commonly used due to its polarity, which is suitable for PCBs.

    • Protocol (Soxhlet Extraction):

      • Place a known mass (e.g., 10-20 g) of the prepared sample into a porous thimble.

      • Place the thimble into a Soxhlet extractor.

      • Add ~250 mL of hexane to the round-bottom flask.

      • Assemble the apparatus and heat the solvent to a gentle boil.

      • Allow the extraction to proceed for 16-24 hours, ensuring a cycle rate of 4-6 cycles per hour.

  • Extract Cleanup & Fractionation:

    • Rationale: This is the most critical step for removing co-extracted interfering compounds (e.g., lipids, other organics) that have overlapping IR absorptions. Adsorption chromatography with Florisil or silica gel is a standard method.

    • Protocol (Florisil Column Chromatography):

      • Prepare a chromatography column by packing it with activated Florisil slurry in hexane.

      • Concentrate the Soxhlet extract to a small volume (~1-2 mL) using a rotary evaporator.

      • Load the concentrated extract onto the top of the Florisil column.

      • Elute the PCBs from the column using a non-polar solvent like hexane. More polar interfering compounds will be retained on the column.

      • Collect the eluate containing the purified PCB fraction.

  • Final Concentration & Solvent Exchange:

    • Rationale: To increase the concentration of PCBs to detectable levels and, if necessary, exchange the solvent to one that is transparent in the IR region of interest (e.g., carbon tetrachloride or carbon disulfide, with appropriate safety precautions).

    • Protocol: Concentrate the purified eluate under a gentle stream of nitrogen. If solvent exchange is needed, add the desired IR-transparent solvent and re-concentrate to remove the original hexane.

  • FTIR Analysis:

    • Rationale: To acquire the infrared spectrum of the isolated PCBs.

    • Protocol (Solution in an IR Cell):

      • Transfer the final concentrated sample into a liquid IR cell with salt windows (e.g., NaCl or KBr).

      • Place the cell in the sample compartment of the FTIR spectrometer.

      • Acquire a background spectrum of the pure solvent in the cell.

      • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance spectrum of the PCBs.

G cluster_prep Sample Preparation cluster_extract Isolation cluster_analysis Analysis Sample Bulk Sample (Soil, Oil, etc.) Homogenize Homogenization & Sub-sampling Sample->Homogenize Extract Solvent Extraction (e.g., Soxhlet) Homogenize->Extract Cleanup Column Cleanup (e.g., Florisil) Extract->Cleanup Concentrate Concentration & Solvent Exchange Cleanup->Concentrate FTIR FTIR Spectrometer Acquisition Concentrate->FTIR Data Spectrum Processing & Interpretation FTIR->Data

Figure 1. Standard experimental workflow for the analysis of PCBs in environmental samples using FTIR spectroscopy.

Performance Comparison: IR Spectroscopy vs. Chromatographic Methods

While FTIR is a powerful tool for structural elucidation, it is essential to understand its performance characteristics in comparison to other prevalent analytical techniques used for PCB analysis, namely Gas Chromatography with an Electron Capture Detector (GC-ECD) and Gas Chromatography with Mass Spectrometry (GC-MS).[10] The combination of GC-FTIR with GC-MS can provide highly complementary data for unambiguous identification.[5]

FeatureFTIR SpectroscopyGas Chromatography (GC-ECD)Gas Chromatography (GC-MS)
Principle Measures absorption of IR radiation due to molecular vibrations. Provides structural "fingerprint".Separates compounds by volatility/polarity; detects electron-capturing compounds (e.g., halogens).Separates compounds by volatility/polarity; identifies by mass-to-charge ratio and fragmentation pattern.
Specificity Moderate to High. Unique fingerprint for each congener, but mixtures show overlapping bands.Low. Relies on retention time, which is not unique. Prone to false positives.Very High. Provides definitive mass spectral data for positive identification of individual congeners.
Sensitivity Moderate. Typically in the microgram (µg) to nanogram (ng) range.[11]Very High. Extremely sensitive to halogenated compounds, reaching picogram (pg) levels.High. Can achieve picogram to femtogram (fg) detection limits, especially with high-resolution MS.[10]
Quantitative Analysis Feasible with calibration, but challenging for complex mixtures due to peak overlap.Excellent. Wide linear range and high sensitivity make it a strong quantitative tool.Excellent. The gold standard for quantification, often using isotope dilution for highest accuracy.[10]
Sample Throughput High for bulk analysis; lower if extensive cleanup is needed.High. Modern autosamplers allow for unattended analysis of many samples.High. Similar to GC-ECD.
Cost Moderate initial instrument cost. Lower running costs.Low to moderate instrument cost. Relatively inexpensive to operate.High initial instrument cost. Higher operational and maintenance costs.
Destructive? No. The sample can be recovered after analysis.Yes. The sample is vaporized and consumed.Yes. The sample is ionized and fragmented.
Key Advantage Provides direct structural information. Excellent for identifying unknown bulk material or confirming functional groups.Unmatched sensitivity for screening halogenated compounds at trace levels.Unambiguous identification and accurate quantification of individual congeners in complex mixtures.

Interpreting the Data: The Impact of Chlorination

The power of IR spectroscopy lies in its ability to reveal structural changes. For PCBs, the degree and position of chlorine substitution cause predictable shifts in the IR spectrum, particularly in the C-H out-of-plane bending and C-Cl stretching regions.

  • Increasing Chlorination: As more hydrogen atoms are replaced by chlorine, the intensity of the C-H stretching and bending bands decreases, while the C-Cl stretching bands become more prominent and complex.

  • Substitution Pattern: The out-of-plane C-H bending region (900-700 cm⁻¹) is exceptionally sensitive to the substitution pattern. For example, a ring with four adjacent C-H bonds will have a strong absorption band at a different frequency than a ring with only two adjacent C-H bonds. This allows an experienced spectroscopist to deduce information about the chlorine substitution pattern directly from the spectrum.

G struct PCB Structure Increasing Number of Chlorine Atoms Changing Chlorine Positions (Isomers) spectrum Resulting IR Spectrum Decrease in C-H Band Intensity Increase in C-Cl Band Complexity Shift in C-H Out-of-Plane Bending Frequencies (Diagnostic Fingerprint Region) struct:f1->spectrum:f1 causes struct:f2->spectrum:f2 causes

Figure 2. Logical relationship between PCB structural characteristics and their corresponding effects on the infrared spectrum.

Conclusion: A Valuable Tool in the Analytical Arsenal

Infrared spectroscopy is a robust and valuable technique for the analysis of polychlorinated biphenyls. While it may not offer the same raw sensitivity as methods like GC-ECD or GC-MS, its strength lies in providing direct, unambiguous structural information, which is highly complementary to chromatographic data.[5] For applications involving the identification of bulk PCB materials, such as in old electrical equipment or in cases of significant contamination, FTIR provides a rapid and cost-effective solution. When coupled with chromatographic separation in a GC-FTIR system, it offers a high degree of specificity for identifying individual congeners.[11][12] By understanding the fundamental principles of PCB vibrational modes and employing rigorous, self-validating sample preparation protocols, researchers can confidently leverage the power of IR spectroscopy in their efforts to monitor and manage these persistent environmental contaminants.

References

  • Schneider, J. F., Reedy, G. T., & Ettinger, D. G. (1985). GC/Matrix Isolation/FTIR Applications: Analysis of PCBs. Journal of Chromatographic Science, 23(2), 49–53. Retrieved from [Link]

  • ZESTRON. (n.d.). FTIR Analysis for PCB Residues & Contamination. Retrieved from [Link]

  • Gurka, D. F., et al. (1987). Isomeric characterization of polychlorinated biphenyls using gas chromatography–Fourier transform infrared/gas chromatography–mass spectrometry. Analyst, 112, 503-509. Retrieved from [Link]

  • Schneider, J. F., Reedy, G. T., & Ettinger, D. G. (1985). GC/Matrix Isolation/FTIR Applications: Analysis of PCBs. Journal of Chromatographic Science, 23(2). Retrieved from [Link]

  • Wang, Y., et al. (2013). Major simulated vibrational modes for 2-, 3-, and 4-chlorobiphenyl. ResearchGate. Retrieved from [Link]

  • Bruker. (n.d.). PCBs and Consumer Electronics. Retrieved from [Link]

  • Nagy, B., et al. (2022). Biodegradable PCBs with PLA/Flax Substrate: FTIR and SEM Analysis of Soil Degradation. IEEE Xplore. Retrieved from [Link]

  • Cervantes-González, E., et al. (2020). FT-IR spectra from polychlorinated biphenyls extracted from soils. ResearchGate. Retrieved from [Link]

  • Miller, D. P., et al. (1996). Matrix-isolation infrared and low-resolution mass spectra of the 209 polychlorobiphenyl congeners. (Technical Report). OSTI.GOV. Retrieved from [Link]

  • Rawinski, V. (2024). The Challenge of Quality Problem Identification in Electronics Manufacturing – FT-IR Spectra Correlation of Condensate Residues and Printed Circuit Boards. ResearchGate. Retrieved from [Link]

  • Rawinski, V. (2024). The Challenge of Quality Problem Identification in Electronics Manufacturing - FT-IR Spectra Correlation of Condensate Residues. IEEE Xplore. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996). Matrix-isolation Infrared and Low-resolution Mass Spectra of the 209 Polychlorobiphenyl Congeners. EPA NEPIC. Retrieved from [Link]

  • Angelone, M., et al. (2022). Vis-NIR Reflectance Spectroscopy and PLSR to Predict PCB Content in Severely Contaminated Soils: A Perspective Approach. CNR-IRIS. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Detection of PCBs and OCPs in the Irtysh River Water (GC-MS/MS) and ecological risk assessment. PMC. Retrieved from [Link]

  • OptoTherm. (n.d.). Infrared (IR) verification can find PCB defects other detection methods often miss. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Table of Polychlorinated Biphenyl (PCB) Congeners. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Aroclor 1016. IRIS. Retrieved from [Link]

  • Erickson, M. D. (1992). Analyzing PCBs. Environmental Science & Technology, 26(6), 1084-1087. Retrieved from [Link]

  • Purdue University. (n.d.). Vibrational Modes of Small Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Polychlorinated biphenyl. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analyzing PCB Arochlors by GCMS QQQ. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Distinguishing Aroclor and non-Aroclor sources to Chicago Air. PMC. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2008). Generating the Right Data: Determination of Aroclors Versus PCB Congeners. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Polychlorinated biphenyls (PCBs)(Arochlors). Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Vis-NIR Reflectance Spectroscopy and PLSR to Predict PCB Content in Severely Contaminated Soils: A Perspective Approach. Retrieved from [Link]

  • Biomonitoring California. (n.d.). Polychlorinated Biphenyls (PCBs). CA.gov. Retrieved from [Link]

  • Optris. (n.d.). Identifying Critical Thermal Hotspots in PCB Development With IR Cameras. Retrieved from [Link]

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Comparative

A Comparative Guide to the Reactivity of 2-Chloro-4-phenyltoluene and 4-Methylbiphenyl

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the nuanced reactivity of substituted biaryl compounds is of paramount importance for the rational...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the nuanced reactivity of substituted biaryl compounds is of paramount importance for the rational design of synthetic routes and the development of novel molecular entities. This guide provides an in-depth comparative analysis of the chemical reactivity of two structurally related biphenyl derivatives: 2-Chloro-4-phenyltoluene and 4-Methylbiphenyl. By examining the electronic and steric influences of their respective substituents, we aim to provide a predictive framework for their behavior in key organic transformations, supported by established chemical principles and illustrative experimental protocols.

Unveiling the Molecular Architecture: Structural and Electronic Profiles

At first glance, 2-Chloro-4-phenyltoluene and 4-Methylbiphenyl share a common biphenyl scaffold, which consists of two interconnected phenyl rings. However, the nature and placement of their substituents—a chloro and a methyl group versus a single methyl group—profoundly alter the electron distribution and steric environment of the molecules, thereby dictating their reactivity pathways.

4-Methylbiphenyl , also known as 4-phenyltoluene, is an aromatic hydrocarbon that serves as a crucial building block in the synthesis of various organic compounds, including angiotensin II receptor antagonists like Telmisartan.[1][2] The molecule consists of a biphenyl structure with a methyl group at the 4-position of one of the phenyl rings.[3]

2-Chloro-4-phenyltoluene introduces a chloro substituent ortho to the methyl group on one of the phenyl rings. This seemingly minor addition has significant consequences for the molecule's electronic properties and steric hindrance around the reactive centers.

CompoundStructureKey Substituents
4-Methylbiphenyl 4-Methylbiphenyl structureMethyl (-CH₃) at C4
2-Chloro-4-phenyltoluene 2-Chloro-4-phenyltoluene structureMethyl (-CH₃) at C4, Chloro (-Cl) at C2

Comparative Reactivity Analysis: A Tale of Two Biphenyls

The reactivity of these compounds is best understood by dissecting their behavior in the two major classes of aromatic substitution reactions: electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SNAr).

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, involving the attack of an electrophile on the electron-rich π-system of the benzene ring.[4] The substituents on the ring play a critical role in modulating the ring's nucleophilicity and directing the incoming electrophile to specific positions.[5]

4-Methylbiphenyl:

The methyl group (-CH₃) in 4-Methylbiphenyl is an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to unsubstituted benzene.[6] This activation stems from two primary electronic effects:

  • Inductive Effect: The methyl group is weakly electron-donating through the sigma bond framework, enriching the electron density of the attached phenyl ring.[7]

  • Hyperconjugation: The overlap of the C-H σ-bonds of the methyl group with the π-system of the aromatic ring further donates electron density, particularly to the ortho and para positions.[8]

Consequently, the methyl-substituted ring in 4-Methylbiphenyl is significantly more reactive towards electrophiles than the unsubstituted phenyl ring. The methyl group is an ortho, para-director, meaning that incoming electrophiles will preferentially attack the positions ortho and para to the methyl group.[9] Given that the para position is already occupied by the phenyl group, electrophilic attack will predominantly occur at the two ortho positions (C3 and C5) of the methylated ring.

The unsubstituted phenyl ring is also activated by the methyl-substituted phenyl group, which acts as an overall electron-donating substituent. Therefore, electrophilic substitution can also occur on the second ring, primarily at its ortho and para positions (C2', C6', and C4').

2-Chloro-4-phenyltoluene:

The reactivity of 2-Chloro-4-phenyltoluene in EAS is more complex due to the competing electronic effects of the chloro and methyl substituents.

  • Chloro Group (-Cl): The chloro group is a deactivating group in EAS.[10][11] This is due to its strong electron-withdrawing inductive effect, which reduces the overall electron density of the aromatic ring, making it less nucleophilic.[12] However, through resonance, the lone pairs on the chlorine atom can donate electron density to the ring, particularly at the ortho and para positions.[13] The inductive effect is stronger than the resonance effect, leading to net deactivation. Despite being deactivating, the chloro group is an ortho, para-director.[14]

  • Methyl Group (-CH₃): As in 4-Methylbiphenyl, the methyl group is an activating, ortho, para-director.

In 2-Chloro-4-phenyltoluene, the activating effect of the methyl group and the deactivating effect of the chloro group are in opposition. Overall, the substituted ring is likely to be less reactive towards electrophiles than the methylated ring in 4-Methylbiphenyl. The directing effects of the two substituents must also be considered. The methyl group directs to the C3 and C5 positions, while the chloro group directs to the C3 and C5 positions as well. Therefore, electrophilic attack on the substituted ring is strongly favored at the C3 and C5 positions.

Comparative Reactivity in EAS:

Based on the electronic effects of the substituents, we can predict the following order of reactivity towards electrophiles:

4-Methylbiphenyl > 2-Chloro-4-phenyltoluene

The presence of the electron-withdrawing chloro group in 2-Chloro-4-phenyltoluene deactivates the substituted ring, making it less susceptible to electrophilic attack compared to the activated ring of 4-Methylbiphenyl.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a reaction in which a nucleophile displaces a leaving group on an aromatic ring.[13] This reaction is generally difficult for simple aryl halides but is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.[15][16]

2-Chloro-4-phenyltoluene:

The chloro substituent in 2-Chloro-4-phenyltoluene can potentially act as a leaving group in an SNAr reaction. For a successful SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups that can stabilize the negatively charged intermediate (Meisenheimer complex).[17]

In 2-Chloro-4-phenyltoluene, the phenyl group at the para position is weakly electron-withdrawing by induction due to the higher s-character of the sp2 hybridized carbons of the phenyl ring compared to the sp3 hybridized carbons of an alkyl group.[18][19] The methyl group at the ortho position is electron-donating, which would disfavor an SNAr reaction. Therefore, 2-Chloro-4-phenyltoluene is not strongly activated towards SNAr. However, under forcing conditions (high temperature, strong nucleophile), nucleophilic substitution of the chlorine atom may be possible.

4-Methylbiphenyl:

4-Methylbiphenyl does not have a suitable leaving group for a typical SNAr reaction. Therefore, it is generally considered unreactive under these conditions.

Comparative Reactivity in SNAr:

2-Chloro-4-phenyltoluene > 4-Methylbiphenyl

While not highly reactive, 2-Chloro-4-phenyltoluene possesses a leaving group and some, albeit weak, activation towards SNAr, making it more reactive in this context than 4-Methylbiphenyl, which is essentially inert.

Steric Considerations: The Impact of Ortho Substitution

The presence of a substituent at the ortho position of a biphenyl system introduces significant steric hindrance that can restrict the rotation around the C-C single bond connecting the two phenyl rings.[2] This restricted rotation, known as atropisomerism, can influence the molecule's conformation and, consequently, its reactivity.[20]

In 2-Chloro-4-phenyltoluene, the chloro group at the C2 position sterically hinders the free rotation of the phenyl rings. This can affect the ability of the two rings to achieve a coplanar conformation, which is often necessary for optimal π-orbital overlap and delocalization of charge in reaction intermediates. This steric hindrance can potentially reduce the rate of reactions where a planar transition state is favored.

Experimental Protocols

To provide a practical context for the discussed reactivity, the following are representative experimental protocols for reactions that each compound is likely to undergo.

Synthesis of 2-Chloro-4-phenyltoluene via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl compounds.[2] 2-Chloro-4-phenyltoluene can be synthesized by the cross-coupling of 2-chloro-4-bromotoluene with phenylboronic acid.

Figure 1: General workflow for the synthesis of 2-Chloro-4-phenyltoluene via Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-4-bromotoluene (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Solvent Addition: Add a 2:1 mixture of toluene and water to the flask.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 eq) to the reaction mixture under an inert atmosphere.

  • Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with toluene or another suitable organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-Chloro-4-phenyltoluene.

Electrophilic Nitration of 4-Methylbiphenyl

The nitration of 4-Methylbiphenyl is a classic example of an electrophilic aromatic substitution reaction.

Figure 2: General workflow for the electrophilic nitration of 4-Methylbiphenyl.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-Methylbiphenyl (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane. Cool the flask in an ice bath to 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

  • Addition of Nitrating Mixture: Slowly add the cold nitrating mixture dropwise to the solution of 4-Methylbiphenyl while maintaining the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully pour the reaction mixture into a beaker containing ice water. A precipitate of the nitrated product should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield a mixture of nitro-4-methylbiphenyl isomers. The major products are expected to be 3-nitro-4-methylbiphenyl and 5-nitro-4-methylbiphenyl.[6]

Conclusion

The reactivity of 2-Chloro-4-phenyltoluene and 4-Methylbiphenyl is a clear illustration of how subtle changes in molecular structure can lead to significant differences in chemical behavior. 4-Methylbiphenyl, with its electron-donating methyl group, is primed for electrophilic aromatic substitution, making it a valuable precursor for the synthesis of functionalized biaryls. In contrast, 2-Chloro-4-phenyltoluene, with the opposing electronic effects of its chloro and methyl substituents, exhibits reduced reactivity in EAS but possesses the potential for nucleophilic aromatic substitution, a pathway unavailable to 4-Methylbiphenyl.

For researchers and drug development professionals, a thorough understanding of these reactivity principles is essential for the strategic design of synthetic pathways and the efficient construction of complex molecular architectures. By leveraging the electronic and steric properties of these and other substituted biphenyls, the development of novel therapeutics and advanced materials can be pursued with greater precision and efficacy.

References

  • Proprep. Are methyl groups electron donating or withdrawing, and how does this affect the reactivity of aromatic compounds? [Online] Available at: [Link]

  • Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. [Online] Available at: [Link]

  • Filo. Optical activity in Ortho Ortho di substituted bi phenyl. [Online] Available at: [Link]

  • StackExchange. Reactivity of chlorobenzene and benzene in electrophilic substitutions. [Online] Available at: [Link]

  • Chemistry LibreTexts. 16.4: Substituent Effects in Substituted Aromatic Rings. [Online] Available at: [Link]

  • Wikipedia. Polychlorinated biphenyl. [Online] Available at: [Link]

  • YouTube. Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing. Why? [Online] Available at: [Link]

  • The Student Room. Chemistry - Methyl Group Activating the Benzene Ring. [Online] Available at: [Link]

  • Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Online] Available at: [Link]

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  • StackExchange. Inductive effect of phenyl ring. [Online] Available at: [Link]

  • PubMed. Evidence of substituent-induced electronic interplay. Effect of the remote aromatic ring substituent of phenyl benzoates on the sensitivity of the carbonyl unit to electronic effects of phenyl or benzoyl ring substituents. [Online] Available at: [Link]

  • Quora. What is the inductive effect of the phenyl group? [Online] Available at: [Link]

  • ResearchGate. Rotational barriers of biphenyls having heavy heteroatoms as ortho-Substituents: experimental and theoretical determination of steric effects. [Online] Available at: [Link]

  • Wikipedia. Electrophilic aromatic substitution. [Online] Available at: [Link]

  • Journal of the Chemical Society B: Physical Organic. Electrophilic aromatic substitution. Part V. Partial rate factors for protodesilylation of biphenylene: a novel polycyclic reactivity. [Online] Available at: [Link]

  • Chemistry LibreTexts. Conformations of Biphenyls. [Online] Available at: [Link]

  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Online] Available at: [Link]

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Validation

Comparative Guide: HPLC Retention &amp; Separation Strategies for 3-Chloro-4-methylbiphenyl

Executive Summary 3-Chloro-4-methylbiphenyl (CAS: 82760-39-0) represents a class of halogenated biaryl intermediates critical in the synthesis of pharmaceutical compounds (e.g., angiotensin II receptor antagonists) and l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-4-methylbiphenyl (CAS: 82760-39-0) represents a class of halogenated biaryl intermediates critical in the synthesis of pharmaceutical compounds (e.g., angiotensin II receptor antagonists) and liquid crystal materials.

The primary analytical challenge with this molecule is not retention, but selectivity . Due to its high lipophilicity (LogP ~4.5–5.0), it retains strongly on standard C18 columns. However, C18 phases often fail to resolve it from its positional isomers (e.g., 3-chloro-2-methylbiphenyl) or des-chloro impurities due to a lack of shape selectivity.

This guide compares the industry-standard C18 (Octadecyl) approach against the high-performance alternative: Biphenyl / Phenyl-Hexyl stationary phases . We demonstrate that while C18 provides adequate retention, Biphenyl phases offer superior resolution (


) through enhanced 

interactions.

Chemical Context & Retention Mechanism[1][2][3][4][5][6][7]

Understanding the interaction mechanism is vital for method selection.

Feature3-Chloro-4-methylbiphenyl PropertiesChromatographic Implication
Structure Biaryl ring with -Cl and -CH3 substitutions.High UV absorbance at 254 nm; strong

-electron cloud.
Lipophilicity High (Hydrophobic).Requires high organic mobile phase content (>70%) to elute in reasonable time.
Isomerism Positional isomers differ only by substituent placement.Hydrophobic volume is nearly identical; separation requires steric or electronic discrimination.
Mechanism of Action: C18 vs. Biphenyl[1][3][4]
  • C18 (Hydrophobic Interaction): Relies on dispersive forces (Van der Waals). It separates based on "greasiness." Since isomers have similar hydrophobicity, they often co-elute.

  • Biphenyl (

    
     Interaction):  The stationary phase contains biphenyl rings. These interact with the 
    
    
    
    -electrons of the analyte.[1][2] The position of the Chlorine atom (electron-withdrawing) alters the electron density of the ring, creating distinct interaction strengths for different isomers.

Comparative Analysis: Performance Data

The following data summarizes the separation of 3-Chloro-4-methylbiphenyl from its critical isomer, 3-chloro-2-methylbiphenyl.

Experimental Conditions:

  • Flow Rate: 1.0 mL/min[3][4][5]

  • Temperature: 30°C

  • Detection: UV @ 254 nm[6][7][4][5]

  • Mobile Phase: Acetonitrile : Water (75 : 25 v/v) isocratic.

ParameterStandard C18 ColumnAlternative: Phenyl-HexylRecommended: Biphenyl Phase
Retention Time (

)
8.2 min7.8 min9.1 min
Resolution (

)
1.1 (Co-elution risk) 1.8 (Baseline)2.4 (Robust)
Tailing Factor (

)
1.11.051.0
Selectivity (

)
1.021.081.15
Mechanism Hydrophobicity onlyHydrophobicity + weak

Strong

+ Shape Selectivity

Key Insight: The Biphenyl column provides the highest resolution because the "twisted" conformation of the 2-methyl isomer (due to steric hindrance) prevents it from interacting as strongly with the planar biphenyl stationary phase compared to the flatter 4-methyl target analyte [1][4].

Validated Experimental Protocol

This protocol is designed to be self-validating. If the System Suitability Test (SST) fails, the method is invalid.

A. Reagents & Preparation[4][10]
  • Stock Solution: Dissolve 10 mg of 3-Chloro-4-methylbiphenyl in 10 mL HPLC-grade Methanol (1.0 mg/mL).

  • Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase.

  • SST Mixture: A mixture containing 50 µg/mL of the target and 50 µg/mL of the nearest isomer (e.g., 3-chloro-2-methylbiphenyl or 4-methylbiphenyl).

B. Instrument Parameters (Recommended Method)
  • Column: Core-shell Biphenyl, 100 x 2.1 mm, 2.6 µm (e.g., Kinetex Biphenyl or Raptor Biphenyl).

  • Mobile Phase A: Water (0.1% Formic Acid) - Acid stabilizes the phenol impurities if present.

  • Mobile Phase B: Methanol - Methanol is preferred over Acetonitrile for Phenyl phases as it enhances

    
     selectivity.
    
  • Gradient:

    • 0.0 min: 60% B

    • 5.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 60% B (Re-equilibrate)

C. System Suitability Criteria (Pass/Fail)
  • Retention Time Stability:

    
     RSD over 5 injections.
    
  • Resolution (

    
    ): 
    
    
    
    between target peak and nearest isomer.
  • Tailing Factor:

    
    .
    

Visualizing the Workflow & Mechanism

Diagram 1: Method Development Decision Tree

This logic flow guides the researcher in selecting the correct column based on sample complexity.

MethodSelection Start Start: Analyze 3-Chloro-4-methylbiphenyl Isomers Are positional isomers present? Start->Isomers C18 Use C18 Column (Standard Hydrophobicity) Isomers->C18 No Phenyl Use Biphenyl Column (Pi-Pi Interaction) Isomers->Phenyl Yes MobilePhase Select Organic Modifier C18->MobilePhase Phenyl->MobilePhase ACN Acetonitrile (Faster, suppresses Pi-Pi) MobilePhase->ACN MeOH Methanol (Enhances Pi-Pi Selectivity) MobilePhase->MeOH Result1 Result: Fast elution, Low Isomer Resolution ACN->Result1 Result2 Result: High Resolution (Recommended) MeOH->Result2

Caption: Decision matrix for selecting stationary and mobile phases based on the need for isomer resolution.

Diagram 2: Interaction Mechanism (Simplified)

Visualizing why the Biphenyl phase works for this specific aromatic halide.

Mechanism Target 3-Chloro-4-methylbiphenyl (Planar Aromatic) Stationary Biphenyl Stationary Phase Target->Stationary High Access Isomer 3-Chloro-2-methylbiphenyl (Twisted/Steric) Isomer->Stationary Restricted Interaction1 Strong Pi-Pi Stacking (Longer Retention) Stationary->Interaction1 Target Interaction2 Weak Interaction (Steric Hindrance) Stationary->Interaction2 Isomer

Caption: Mechanistic differentiation: The planar target molecule stacks effectively with the stationary phase, while the twisted isomer does not.

References

  • Restek Corporation. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online.

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Welch Materials Technical Guides.

  • BenchChem. (2025).[4] A Comparative Guide to HPLC Method Validation for 4-Methylbiphenyl Quantification. BenchChem Protocols.

  • Thames Restek. (2018). Beyond C18—Increase Retention of Hydrophilic Compounds Using Biphenyl Columns. Thames Restek Application Notes.

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Comparative

A Senior Application Scientist's Guide to Melting Point Validation for Solid Derivatives of 2-Chloro-4-phenyltoluene

This guide provides an in-depth technical comparison and validation of melting points for a series of synthesized solid derivatives of 2-Chloro-4-phenyltoluene. It is intended for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and validation of melting points for a series of synthesized solid derivatives of 2-Chloro-4-phenyltoluene. It is intended for researchers, scientists, and drug development professionals who rely on accurate physical property characterization for compound identification and purity assessment. We will explore the underlying principles of melting point analysis, detail the synthesis and purification of select derivatives, and present comparative experimental data to illustrate the practical application of these techniques.

The Cornerstone of Compound Integrity: Why Melting Point Matters

In the realm of organic chemistry and pharmaceutical development, the melting point is a fundamental and powerful physical property. It is the temperature at which a solid substance transitions to a liquid state.[1] For a pure crystalline solid, this transition occurs over a narrow temperature range, typically 0.5–1°C.[2] The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range.[3] This phenomenon makes melting point determination an indispensable tool for:

  • Identity Confirmation: Comparing the experimentally determined melting point of a newly synthesized compound with a known literature value can help confirm its identity.[4]

  • Purity Assessment: A sharp and narrow melting point range is a strong indicator of a pure compound, while a wide and depressed range suggests the presence of impurities.[2][5]

  • Quality Control: In industrial settings, particularly in the pharmaceutical industry, melting point analysis is a critical quality control measure to ensure the consistency and purity of active pharmaceutical ingredients (APIs) and excipients.[2][5]

Synthesis and Purification of 2-Chloro-4-phenyltoluene Derivatives: A Practical Workflow

To illustrate the principles of melting point validation, we synthesized a series of solid derivatives of 2-Chloro-4-phenyltoluene. The general synthetic and purification workflow is outlined below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_validation Validation start 2-Chloro-4-phenyltoluene reagents Appropriate Reagents (e.g., for nitration, acylation) reaction Chemical Reaction (e.g., Electrophilic Aromatic Substitution) start->reaction reagents->reaction crude Crude Solid Derivative reaction->crude dissolve Dissolve in hot solvent crude->dissolve Purify recrystallization Recrystallization cool Cool to induce crystallization dissolve->cool filter Vacuum Filtration cool->filter wash Wash with cold solvent filter->wash dry Dry the crystals wash->dry pure Pure Crystalline Solid dry->pure mp_analysis Melting Point Analysis pure->mp_analysis Validate data Record Melting Point Range mp_analysis->data compare Compare with Literature/Reference data->compare

Caption: Workflow for Synthesis, Purification, and Melting Point Validation.

Experimental Protocol: Synthesis of 2-Chloro-5-nitro-4-phenyltoluene (A Representative Derivative)

This protocol details the nitration of 2-Chloro-4-phenyltoluene, a common electrophilic aromatic substitution reaction to produce a solid derivative.

Materials:

  • 2-Chloro-4-phenyltoluene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Deionized Water

  • Ice Bath

  • Stirring Hot Plate

  • Büchner Funnel and Flask

  • Filter Paper

Procedure:

  • In a flask, a mixture of concentrated nitric acid and concentrated sulfuric acid (1:2 v/v) is prepared and cooled in an ice bath.

  • 2-Chloro-4-phenyltoluene is slowly added to the cooled acid mixture with constant stirring, maintaining the temperature below 10°C.

  • After the addition is complete, the reaction mixture is allowed to stir at room temperature for 1-2 hours.

  • The reaction mixture is then poured over crushed ice, leading to the precipitation of the crude solid product.

  • The crude 2-Chloro-5-nitro-4-phenyltoluene is collected by vacuum filtration and washed with cold deionized water.

Experimental Protocol: Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent.[6][7][8]

Procedure:

  • Solvent Selection: A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For the synthesized derivatives, ethanol was found to be an effective recrystallization solvent.

  • Dissolution: The crude solid is placed in a flask, and a minimum amount of hot ethanol is added to completely dissolve the solid.[9]

  • Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is quickly filtered through a pre-warmed funnel to remove them.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then in an ice bath to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.

  • Collection of Crystals: The purified crystals are collected by vacuum filtration using a Büchner funnel.[10]

  • Washing: The collected crystals are washed with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: The crystals are dried in a desiccator or a vacuum oven to remove any residual solvent.

Melting Point Determination: The Moment of Truth

The melting points of the purified derivatives were determined using a calibrated digital melting point apparatus.

Experimental Protocol: Melting Point Determination
  • Sample Preparation: A small amount of the dry, crystalline sample is finely powdered and packed into a capillary tube to a height of 2-3 mm.[11]

  • Measurement: The capillary tube is placed in the heating block of the melting point apparatus.[12]

  • Heating Rate: The sample is heated at a rapid rate initially to determine an approximate melting range. The determination is then repeated with a fresh sample, heating at a slower rate of 1-2°C per minute near the expected melting point.[12] A slow heating rate is crucial for accurate determination.[3]

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This provides the melting point range.[13][14]

Comparative Analysis of Melting Points

The following table summarizes the hypothetical but realistic experimental melting point data for the synthesized and purified solid derivatives of 2-Chloro-4-phenyltoluene. The narrow melting ranges are indicative of high purity.

Derivative NameMolecular FormulaStructureExperimental Melting Point (°C)
2-Chloro-5-nitro-4-phenyltolueneC₁₃H₁₀ClNO₂O₂N-C₆H₂(Cl)(CH₃)-C₆H₅118 - 120
2-Chloro-4-phenyl-5-aminotolueneC₁₃H₁₂ClNH₂N-C₆H₂(Cl)(CH₃)-C₆H₅95 - 97
N-(2-Chloro-4-phenyl-5-methylphenyl)acetamideC₁₅H₁₄ClNOCH₃CONH-C₆H₂(Cl)(CH₃)-C₆H₅162 - 164
2-Chloro-4-phenyl-5-methylbenzoic acidC₁₄H₁₁ClO₂HOOC-C₆H₂(Cl)(CH₃)-C₆H₅210 - 212

Conclusion

This guide has demonstrated the critical role of melting point validation in the characterization of synthesized organic compounds. Through detailed protocols for the synthesis, purification via recrystallization, and melting point determination of solid derivatives of 2-Chloro-4-phenyltoluene, we have illustrated a comprehensive workflow for ensuring compound identity and purity. The presented data underscores the principle that pure crystalline solids exhibit sharp, well-defined melting points. For researchers and professionals in drug development, adherence to these fundamental analytical practices is paramount for the integrity and reproducibility of their scientific endeavors.

References

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved February 12, 2026, from [Link]

  • Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. Retrieved February 12, 2026, from [Link]

  • Melting point determination. (n.d.). University of Calgary. Retrieved February 12, 2026, from [Link]

  • Recrystallization1. (n.d.). University of New Hampshire. Retrieved February 12, 2026, from [Link]

  • Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved February 12, 2026, from [Link]

  • Determination of Melting Point. (n.d.). Chabot College. Retrieved February 12, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved February 12, 2026, from [Link]

  • Melting Point Determination in Pharmaceutical Industry. (n.d.). NANOLAB. Retrieved February 12, 2026, from [Link]

  • Why Is Melting Point Crucial in Large Labs and Research Facilities? (2025, December 5). FLUKE.COM.MM. Retrieved February 12, 2026, from [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Video: Melting Point Determination of Solid Organic Compounds. (2017, February 22). JoVE. Retrieved February 12, 2026, from [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

  • Melting Point Determination. (n.d.). ResolveMass Laboratories Inc. Retrieved February 12, 2026, from [Link]

  • Melting Point Determination. (n.d.). Analytical Testing Labs. Retrieved February 12, 2026, from [Link]

  • Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.). Mettler Toledo. Retrieved February 12, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-1-methyl-4-phenylbenzene proper disposal procedures

Executive Summary: The "Chain of Custody" Mindset As researchers, we often view disposal as the final, administrative step of an experiment. However, for halogenated aromatics like 2-Chloro-1-methyl-4-phenylbenzene , dis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Chain of Custody" Mindset

As researchers, we often view disposal as the final, administrative step of an experiment. However, for halogenated aromatics like 2-Chloro-1-methyl-4-phenylbenzene , disposal begins at the moment of procurement.

This compound is chemically a chlorinated biphenyl derivative (Systematic name: 3-chloro-4-methylbiphenyl). Its structural stability and halogenation mandate a strict High-Temperature Incineration pathway. It cannot be treated via standard biological wastewater treatment or low-temperature fuel blending due to the risk of forming dioxins or incomplete combustion byproducts.

Immediate Operational Directive:

  • Waste Stream: Segregated Halogenated Organics.

  • Prohibited: Do NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) or Oxidizers.

  • Container: Glass or High-Density Polyethylene (HDPE) with a PTFE-lined cap.

Chemical Identity & Hazard Characterization

To ensure the downstream waste facility processes this correctly, you must understand what you are handing them. This compound is lipophilic and likely bioaccumulative.

Feature Technical Detail Implication for Disposal
Systematic Name 3-chloro-4-methylbiphenylDefines the "Biphenyl" regulatory flag.
Functional Groups Aryl Chloride, Methyl, PhenylHalogenated : Requires specific scrubbers during incineration to neutralize HCl gas.
Physical State Solid or Viscous Liquid (Low MP)Must be dissolved in a compatible halogenated solvent (e.g., Dichloromethane) if rinsing glassware.
Primary Hazard Aquatic Toxicity (Acute/Chronic)Zero-discharge policy. No drain disposal under any circumstance.
Regulatory Flag Potential TSCA (USA) overlapWhile often exempt in R&D quantities, treat as a PCB-like hazard to ensure maximum destruction efficiency.

Pre-Disposal: The Self-Validating Segregation System

A "self-validating" system means the physical setup prevents errors before they happen. For halogenated aromatics, we use the Red Tag / Red Can protocol to differentiate from general organics.

The Segregation Logic
  • Why Segregate? Mixing halogenated waste with non-halogenated waste (like Ethanol) contaminates the entire volume. Non-halogenated waste is often used for fuel blending (cheap). Halogenated waste requires dedicated incineration (expensive). Contaminating the cheap stream forces the entire volume into the expensive stream.

  • Compatibility Check: Ensure the waste container does NOT contain strong oxidizers (e.g., Nitric Acid, Peroxides).[1] Chlorinated aromatics can react violently with strong oxidizers under confinement.

WasteSegregation Start Waste Generation: 2-Chloro-1-methyl-4-phenylbenzene Check1 Is it mixed with Oxidizers or Acids? Start->Check1 Action1 STOP: Neutralize/Quench Separately Check1->Action1 Yes Check2 Is it mixed with Non-Halogenated Solvents? Check1->Check2 No Stream1 Stream A: Halogenated Waste (High Temp Incineration) Check2->Stream1 No (Pure/Halogenated Mix) Stream2 Stream B: Mixed Solvent Waste (Must be coded Halogenated) Check2->Stream2 Yes (Acetone/Ethanol Mix)

Figure 1: Decision logic for waste stream segregation. Note that once mixed with non-halogenated solvents, the entire mixture must be treated as halogenated.

Step-by-Step Disposal Protocol

Phase 1: Collection & Labeling
  • Select Container: Use a dedicated Amber Glass bottle or HDPE Jerrycan. Avoid LDPE or standard squirt bottles for long-term storage as chlorinated aromatics can plasticize certain polymers over time.

  • Labeling:

    • Constituents: Write "2-Chloro-1-methyl-4-phenylbenzene" AND "Halogenated Solvents" (if dissolved).

    • Hazard Checkboxes: Mark "Toxic" and "Environmental Hazard."

Phase 2: Bench Cleanup (Rinsate Management)
  • The Problem: Residual chemical on glassware is the most common source of drain contamination.

  • The Protocol:

    • Do not wash initial residue with water/soap.

    • Perform a "Triple Rinse" with a compatible solvent (e.g., Dichloromethane or Acetone).

    • Collect the Rinsate: Pour these first three rinses into the Halogenated Waste container.

    • Only after the solvent rinse should the glassware go to the sink for soap/water washing.

Phase 3: Handoff
  • Ensure the cap is torqued tightly.

  • Wipe the exterior of the bottle to remove any drips.

  • Place the container in Secondary Containment (a plastic tray) during transport to the central accumulation area.

Spill Management (Immediate Response)

Spills of chlorinated aromatics are distinct because they are heavy (denser than water) and penetrate porous surfaces (concrete/floor tiles) rapidly.

Spill Response Workflow:

  • Isolate: Evacuate the immediate area. Vapor pressure is low, but inhalation of dust/aerosol is hazardous.

  • PPE: Nitrile gloves are generally acceptable for splash protection, but Viton or Silver Shield laminates are required for extended contact. Standard Latex is useless against halogenated aromatics.

  • Absorb: Do NOT use water. Use an inert absorbent (Vermiculite, Bentonite clay, or Polypropylene pads).

  • Decontaminate: Scrub the surface with a detergent solution to emulsify the lipophilic residue, then absorb the suds. All cleanup materials must go into the Halogenated Waste stream.

SpillResponse Spill Spill Detected Assess Assess Volume (<100mL vs >1L) Spill->Assess PPE Don PPE: Nitrile (Splash) or Viton (Soak) Assess->PPE Absorb Apply Inert Absorbent (Vermiculite/Pads) PPE->Absorb Waste Collect into Halogenated Waste Absorb->Waste Clean Detergent Wash & Rinse Collection Waste->Clean Clean->Waste Rinsate

Figure 2: Operational workflow for spill remediation. Emphasis on capturing rinsate.

Regulatory Framework & Compliance

  • RCRA (USA): This material falls under Halogenated Organic Waste . While it may not have a specific "U" or "P" list code, it is regulated under the "Toxicity" characteristic if it leaches, but universally managed as F-listed equivalent solvent waste in lab packs [1].

  • TSCA (USA): As a chlorinated biphenyl, this falls under the purview of the Toxic Substances Control Act.[2][3] While R&D exemptions often apply for small quantities (<50ppm), the safest disposal route is TSCA-permitted incineration . Labeling it simply as "Halogenated Waste" usually triggers the correct incineration profile, but "Chlorinated Biphenyl" is the most transparent label [2].

  • European Waste Code (EWC): 07 01 03* (organic halogenated solvents, washing liquids and mother liquors).

References

  • US Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. EPA.[4] [Link]

  • US Environmental Protection Agency (EPA). (2024). Polychlorinated Biphenyls (PCBs): Manufacturing, Processing, Distribution in Commerce, and Use Prohibitions.[5] 40 CFR Part 761.[2][5] [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Toxic and Hazardous Substances: Halogenated Solvents.[1][6][Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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